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  • Product: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
  • CAS: 2092700-62-2

Core Science & Biosynthesis

Foundational

Solubility Profile of Ethyl 5-bromobenzo[d]dioxole-4-carboxylate in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide Solubility Profile of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate in Organic Solvents: A Methodological Framework Prepared by: Gemini, Senior Application Scientist Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Solubility Profile of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate in Organic Solvents: A Methodological Framework

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides the theoretical underpinnings of solubility, a strategic approach to solvent selection, and a detailed, step-by-step protocol for determining the thermodynamic equilibrium solubility using the universally recognized shake-flask method.[2] Furthermore, it outlines robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the accurate quantification of the solute. By following this guide, research teams can generate a reliable and reproducible solubility profile for Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, enabling informed decisions in the pharmaceutical development pipeline.

Introduction: The Imperative of Solubility Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant hurdles in formulation, ultimately increasing development costs and timelines.[3]

Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, an ester derivative of a substituted benzodioxole, possesses structural motifs common in medicinal chemistry. Its aromatic nature and functional groups suggest a varied solubility profile across different organic solvents. Understanding this profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[2]

  • Formulation Development: Designing stable and effective dosage forms.

  • Preclinical Studies: Ensuring adequate compound concentration in toxicology and efficacy assays.

This guide provides the necessary protocols to empirically establish this solubility profile, ensuring a foundation of robust data for subsequent development activities.

Theoretical Foundations of Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved at a given temperature to form a saturated solution in thermodynamic equilibrium. This process is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used rule of "like dissolves like" serves as a useful heuristic.[4]

  • Polarity: Polar solvents tend to dissolve polar and ionic solutes, while non-polar solvents dissolve non-polar solutes.[4] Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate has polar characteristics due to the ester and dioxole groups, but also significant non-polar character from the benzene ring and bromo-substituent.

  • Intermolecular Forces: The energy required to break the solute's crystal lattice structure must be overcome by the energy released upon the formation of solute-solvent interactions (solvation).

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist. Therefore, all solubility measurements must be performed under strict temperature control.

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a range of solvents that span the polarity spectrum and are relevant to pharmaceutical manufacturing.[5] The selected solvents should be of high purity to ensure reproducibility.[6]

Solvent Class Example Solvents Rationale for Inclusion
Non-Polar Hexane, Cyclohexane, TolueneRepresents the lower end of the polarity spectrum. Useful for understanding lipophilicity and for purification processes like extraction.
Polar Aprotic Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)These solvents can accept hydrogen bonds but do not donate them. They are widely used in organic synthesis, purification, and as mobile phases in chromatography.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)These solvents can both donate and accept hydrogen bonds. They are common in crystallization and formulation due to their ability to solvate a wide range of compounds.[7][8]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[2] This protocol ensures that a state of thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.

Materials and Reagents
  • Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate (solid, purity >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance (readable to ±0.01 mg)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes for dilutions

  • HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate to a series of pre-weighed glass vials. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is typically sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing. Allow the vials to shake for at least 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After the equilibration period, remove the vials and let them stand for a short period to allow the excess solid to settle. To obtain a clear supernatant free of any undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot using a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve. The dilution factor must be precisely recorded.

  • Quantification: Analyze the diluted sample using a validated analytical method (HPLC or UV-Vis, see Section 5) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G start Start: Select Solvents & Compound prep 1. Add Excess Solid Compound to Vials start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate on Shaker (24-48h, Constant Temp) add_solvent->equilibrate separate 4. Phase Separation (Centrifugation) equilibrate->separate collect 5. Collect & Filter Supernatant (0.22 µm) separate->collect dilute 6. Dilute Sample Accurately collect->dilute quantify 7. Quantify Concentration (HPLC / UV-Vis) dilute->quantify calculate 8. Calculate Solubility (Concentration x Dilution Factor) quantify->calculate end_node End: Report Solubility Profile calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Methodologies for Quantification

An accurate and validated method for quantifying the solute concentration is non-negotiable.[4] Given the aromatic structure of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, both HPLC and UV-Vis spectrophotometry are suitable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific technique ideal for quantifying compounds in complex mixtures.[1]

Protocol for HPLC Method Development:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for moderately non-polar compounds.

  • Mobile Phase: Use a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The acid helps to ensure sharp peak shapes.

  • Initial Gradient: Develop a broad linear gradient (e.g., 5% to 95% organic phase over 10-15 minutes) to determine the approximate retention time of the analyte.[9]

  • Optimization: Adjust the gradient or switch to an isocratic method to achieve a well-resolved peak with a reasonable retention time (typically 2-10 minutes).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations (at least 5) in the chosen solvent. Inject each standard and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Inject the diluted sample from the solubility experiment and use its peak area to calculate the concentration from the calibration curve.

UV-Vis Spectrophotometry

This method is faster than HPLC but less specific. It is viable if the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength.[10]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.[11] The plot should be linear with R² > 0.99.

  • Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment at λmax and use the calibration curve to determine its concentration.

Diagram: Analytical Quantification Workflow

This diagram outlines the process for quantifying the analyte concentration using a calibration curve-based method.

G cluster_sample Sample Path start Start: Validated Analytical Method prep_standards 1. Prepare Stock & Serial Dilutions for Standards start->prep_standards analyze_standards 2. Analyze Standards (Inject into HPLC or read Absorbance) prep_standards->analyze_standards build_curve 3. Plot Response vs. Concentration Generate Calibration Curve (R² > 0.99) analyze_standards->build_curve calc_conc 6. Calculate Concentration from Calibration Curve build_curve->calc_conc analyze_sample 4. Analyze Diluted Supernatant from Solubility Experiment get_response 5. Obtain Sample Response (Peak Area or Absorbance) analyze_sample->get_response get_response->calc_conc end_node End: Final Concentration for Solubility Calculation calc_conc->end_node

Caption: General workflow for analytical quantification.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.

Table 1: Solubility Profile of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
Hexane Non-Polar [Insert Data] [Insert Data] [e.g., Sparingly Soluble]
Toluene Non-Polar [Insert Data] [Insert Data] [e.g., Soluble]
Dichloromethane Polar Aprotic [Insert Data] [Insert Data] [e.g., Freely Soluble]
Ethyl Acetate Polar Aprotic [Insert Data] [Insert Data] [e.g., Soluble]
Acetone Polar Aprotic [Insert Data] [Insert Data] [e.g., Soluble]
Acetonitrile Polar Aprotic [Insert Data] [Insert Data] [e.g., Sparingly Soluble]
Methanol Polar Protic [Insert Data] [Insert Data] [e.g., Soluble]

| Ethanol | Polar Protic | [Insert Data] | [Insert Data] | [e.g., Soluble] |

Note: Qualitative classifications can be based on USP standards (e.g., Freely Soluble: >100 mg/mL; Soluble: 33-100 mg/mL; Sparingly Soluble: 10-33 mg/mL; Slightly Soluble: 1-10 mg/mL; Very Slightly Soluble: 0.1-1 mg/mL; Practically Insoluble: <0.1 mg/mL).

Conclusion

This technical guide provides a robust and scientifically rigorous framework for determining the solubility profile of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate in a range of pharmaceutically relevant organic solvents. By adhering to the detailed shake-flask protocol and employing a validated analytical method such as HPLC or UV-Vis spectrophotometry, researchers can generate high-quality, reproducible data. This empirical solubility profile is a cornerstone of early-stage drug development, directly informing critical decisions in process optimization, formulation design, and the planning of non-clinical studies, thereby de-risking the development pathway and accelerating the journey from molecule to medicine.

References

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • Physicochemical and fuel properties of ethyl esters from algae oil. ResearchGate. [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. (2025, June 17). NEET coaching. [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. [Link]

  • Pharmaceutical Technology I. SlideShare. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). PMC. [Link]

  • 15.6: Physical Properties of Esters. (2022, August 13). Chemistry LibreTexts. [Link]

  • Ethyl esters of fatty acids and thermophysical properties of biodiesel derived from Ceiba pentandraL. seed oil acclimatized in B. (2021, April 16). IOSR Journal. [Link]

  • an introduction to esters. Chemguide. [Link]

  • Choice of organic solvents /solubility? (2018, May 31). ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

  • Physiochemical Properties of Ethyl Ester Produced by both Processes... ResearchGate. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). ResearchGate. [Link]

  • Organic solvents in the pharmaceutical industry. (2010, January 15). PubMed. [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (2016, July 15). ARC Journals. [Link]

  • All You Need To Know About UV-Vis Spectrophotometer. MRC- Laboratory Equipment. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (2023, November 20). ASEAN Journal of Science and Engineering. [Link]

  • Using Spectrophotometer To Determine Concentration (UV/VIS). (2018, December 19). PROAnalytics, LLC. [Link]

Sources

Exploratory

Literature review of benzo[d][1,3]dioxole-4-carboxylate derivatives

The Ortho-Functionalized Privilege: A Technical Guide to Benzo[d][1,3]dioxole-4-carboxylate Derivatives Executive Summary The benzo[d][1,3]dioxole-4-carboxylate scaffold represents a distinct and underutilized chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

The Ortho-Functionalized Privilege: A Technical Guide to Benzo[d][1,3]dioxole-4-carboxylate Derivatives

Executive Summary

The benzo[d][1,3]dioxole-4-carboxylate scaffold represents a distinct and underutilized chemical space compared to its ubiquitous isomer, the 5-carboxylate (piperonylic acid).[1] While the 5-substituted derivatives are classic pharmacophores found in drugs like Tadalafil and Paroxetine, the 4-substituted variants offer unique steric and electronic properties due to their proximity to the dioxy-bridge.[1]

This guide analyzes the 4-carboxylate as a "privileged ortho-scaffold," detailing its strategic value as a masked catechol equivalent in siderophore-drug conjugates and a novel fragment in HIV integrase inhibition .[1] We provide validated synthetic routes, focusing on Directed Ortho Metalation (DoM), and actionable protocols for incorporating this moiety into drug discovery pipelines.

Structural Logic & Pharmacophore Analysis

The benzo[d][1,3]dioxole ring (often referred to as 1,3-benzodioxole or methylenedioxybenzene) possesses two distinct sites for aromatic substitution:

  • Position 5 (Meta/Para): The most common substitution pattern, electronically favored in electrophilic aromatic substitution (EAS).[1]

  • Position 4 (Ortho): The focus of this guide.[1] This position is sterically crowded and adjacent to the oxygen atoms.[1]

Why the 4-position matters:

  • Catechol Mimicry: The 4-carboxyl group, when deprotected or metabolized, reveals a 2,3-dihydroxybenzoic acid motif—a critical iron-chelating group in bacterial siderophores (e.g., enterobactin).[1]

  • Fragment-Based Design: The 4-carboxylate provides a unique vector for filling hydrophobic pockets in enzymes like HIV Integrase, where the 5-isomer fails to achieve optimal binding geometry.[1]

  • Metabolic Stability: The methylene bridge protects the catechol oxygens from rapid glucuronidation, serving as a "prodrug" moiety that can be unmasked under specific conditions or retained for rigid hydrogen-bond acceptance.[1]

Strategic Synthesis: Accessing the 4-Position

Accessing the 4-position requires bypassing the natural tendency of the ring to substitute at the 5-position.[1] Two primary strategies exist: Directed Ortho Metalation (DoM) and De Novo Ring Construction .[1]

Strategy A: Directed Ortho Metalation (The Modern Route)

This is the most efficient method for generating the 4-carboxylic acid directly from the parent 1,3-benzodioxole.[1]

  • Mechanism: The ring oxygens act as Directed Metalation Groups (DMGs).[1] Treatment with n-butyllithium (n-BuLi) leads to exclusive lithiation at the 4-position (the "ortho" site between the benzene ring and the oxygen).[1]

  • Quenching: Reaction with solid CO₂ or ethyl chloroformate yields the acid or ester, respectively.[1]

Strategy B: Oxidative Cyclization (The Classical Route)

Useful when starting from 2,3-dihydroxybenzaldehyde.[1]

  • Step 1: Methylenation of the catechol using diiodomethane (

    
    ) or bromochloromethane.[1]
    
  • Step 2: Oxidation of the aldehyde to the carboxylic acid using

    
     or Pinnick oxidation.[1]
    
Visualizing the Synthetic Pathways

SynthesisRoutes Start1 1,3-Benzodioxole Lithiation Lithiation (n-BuLi) [-78°C, THF] Start1->Lithiation Intermediate 4-Li-Benzodioxole Lithiation->Intermediate Quench Electrophile (CO2) Intermediate->Quench Product Benzo[d][1,3]dioxole- 4-carboxylic Acid Quench->Product High Yield Start2 2,3-Dihydroxy- benzaldehyde Cyclization Cyclization (CH2I2, Base) Start2->Cyclization Aldehyde 4-Formyl-Benzodioxole Cyclization->Aldehyde Oxidation Oxidation (KMnO4) Aldehyde->Oxidation Oxidation->Product Multi-step

Figure 1: Comparison of the direct lithiation route (top) versus the classical oxidative route (bottom) for accessing the 4-carboxylate core.[1]

Experimental Protocols

The following protocols are designed for self-validation. The DoM route is recommended for high-throughput generation of the core scaffold.[1]

Protocol 1: Synthesis of Benzo[d][1,3]dioxole-4-carboxylic Acid via DoM

Target: Gram-scale synthesis of the core acid.[1]

Reagents:

  • 1,3-Benzodioxole (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv)[1]

  • Dry THF (Solvent)[1]

  • Solid CO₂ (Dry Ice)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add dry THF (50 mL) and 1,3-benzodioxole (1.22 g, 10 mmol).

  • Activation: Add TMEDA (1.65 mL, 11 mmol). Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent ring opening or polymerization.[1]

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange, indicating formation of the 4-lithio species.[1]

  • Quenching: Cannulate the cold lithiated solution onto an excess of crushed solid CO₂ (dry ice) in a separate flask. Allow the slurry to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with water (50 mL). Wash with diethyl ether (2 x 30 mL) to remove unreacted starting material.[1] Acidify the aqueous layer to pH 2 with 2M HCl.[1]

  • Isolation: Extract the white precipitate with ethyl acetate (3 x 50 mL). Dry over

    
    , filter, and concentrate.
    
  • Validation: Recrystallize from ethanol/water.

    • Expected Yield: 85-95%.

    • QC Check: ¹H NMR (DMSO-d₆) should show a doublet of doublets at ~7.3 ppm (H-7) and ~7.0 ppm (H-5), with the dioxole singlet at ~6.1 ppm.[1]

Protocol 2: Amide Coupling (Trojan Horse Conjugation)

Target: Linking the 4-acid to an amine-bearing pharmacophore.

Reagents:

  • Benzo[d][1,3]dioxole-4-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Solvent)[1]

Methodology:

  • Dissolve the acid in DMF (0.1 M concentration).[1]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[1] Stir for 10 minutes to activate the acid (formation of the active ester).[1]

  • Add the amine partner.[1] Stir at RT for 4–12 hours.[1]

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via flash chromatography.

Medicinal Chemistry Applications

Case Study A: Siderophore-Drug Conjugates (The "Trojan Horse")

Gram-negative bacteria (e.g., Pseudomonas aeruginosa) actively transport iron using siderophores.[1]

  • Mechanism: The benzo[d][1,3]dioxole-4-carboxylate mimics the structure of 2,3-dihydroxybenzoic acid (a natural siderophore moiety) but with the catechols "masked" by the methylene bridge.[1]

  • Advantage: The mask improves lipophilicity for membrane permeation.[1] Once inside the periplasm, bacterial esterases or oxidative enzymes can "unmask" the catechol, triggering iron binding and active transport into the cytoplasm, dragging the attached antibiotic payload with it.[1]

Case Study B: HIV Integrase Inhibitors

Fragment screening identified the 4-carboxylate as a hit for the LEDGF binding site of HIV Integrase.[1][2]

  • Binding Mode: The carboxylate forms salt bridges with Lys residues in the allosteric pocket, while the benzodioxole ring fills a hydrophobic cleft that the 5-isomer cannot reach due to geometric constraints.[1]

  • Optimization: 2,2-Diphenyl derivatives (using the 4-carboxylate core) have been synthesized to increase hydrophobic bulk and potency.[1]

Quantitative Data Summary
Compound ClassTargetRole of 4-CarboxylateActivity Metric
Fragment Hit HIV Integrase (LEDGF site)Primary anchor (Salt bridge + hydrophobic fill)

(Fragment)
Siderophore Mimic P. aeruginosa Iron TransportMasked catechol (Pro-siderophore)MIC reduction (2-4 fold vs parent drug)
Auxin Agonist TIR1 ReceptorBioisostere for naphthalene ring

(Root growth)

Mechanism of Action: The Siderophore Logic

SiderophoreLogic Drug Antibiotic Payload Conjugate Pro-Siderophore Conjugate (Lipophilic, Stable) Drug->Conjugate Synthesis Mask Benzo[d][1,3]dioxole- 4-carboxylate (Mask) Mask->Conjugate Synthesis Transport Bacterial Uptake (Iron Transporters) Conjugate->Transport Trojan Horse Entry Unmasking Periplasmic Hydrolysis/Oxidation Transport->Unmasking Active Active Siderophore (2,3-Dihydroxybenzoate) Unmasking->Active Reveals Catechol Target Bacterial Cell Death Active->Target Iron Chelation + Drug Release

Figure 2: The "Trojan Horse" mechanism utilizing the 4-carboxylate scaffold as a masked siderophore for bacterial entry.[1]

References

  • Peat, T. S., et al. (2012). "Small Molecule Inhibitors of the LEDGF Site of Human Immunodeficiency Virus Integrase Identified by Fragment Screening and Structure Based Design."[1] PLOS ONE, 7(7), e40147.[1][3] Link

  • Mischke, S., et al. (2012). "2,2-Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors."[1] Organic & Biomolecular Chemistry, 10, 6803-6810.[1] Link

  • Snieckus, V. (1990). "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] (Foundational text for the DoM protocol described).

  • ChemicalBook. "1,3-Benzodioxole-4-carboxylic acid Synthesis and Properties." Link

  • PubChem. "Benzo[d][1,3]dioxole-4-carboxylic acid - Compound Summary."[1] CID 82264.[1] Link[1]

Sources

Foundational

Physical characteristics and melting point of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

An In-Depth Technical Guide to Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate is a halogenated b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate is a halogenated benzodioxole derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical characteristics, a detailed synthesis protocol, and an exploration of its applications as a versatile building block in the development of novel therapeutic agents. Particular emphasis is placed on the experimental details and the rationale behind the procedural steps, ensuring a reproducible and thorough understanding for researchers in the field.

Introduction

The benzo[d][1][2]dioxole scaffold is a prominent feature in a wide array of biologically active molecules, both naturally occurring and synthetic. Its presence is often associated with potent pharmacological activities, including anticonvulsant and antitumor effects. The introduction of a bromine substituent and an ethyl carboxylate group at specific positions on this scaffold, as in Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, provides synthetic handles for further molecular elaboration, making it a valuable intermediate in the synthesis of complex chemical entities. This guide aims to serve as a detailed resource for professionals engaged in the synthesis and application of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in synthesis and drug design. The key physical and chemical characteristics of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate are summarized below.

Physical Characteristics

While specific experimental data for the melting point of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate is not widely reported in publicly available literature, data for the closely related precursor, 5-Bromobenzo[d][1][2]dioxole-4-carboxylic acid, indicates a melting point in the range of 169-173 °C. The corresponding aldehyde, 5-bromo-1,3-benzodioxole-4-carboxaldehyde, has a reported melting point of 162-166 °C[3]. It is anticipated that the ethyl ester would exhibit a lower melting point than the carboxylic acid due to the absence of strong intermolecular hydrogen bonding. The physical form of the related carboxylic acid is typically an off-white to light yellow solid.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Name Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate-
CAS Number 2092700-62-2[4][5][6]
Molecular Formula C10H9BrO4[4]
Molecular Weight 273.08 g/mol -
Appearance Expected to be a solidInferred
Melting Point Data not available-
Solubility Expected to be soluble in common organic solventsInferred

Synthesis and Mechanism

The synthesis of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 5-Bromobenzo[d][1][2]dioxole-4-carboxylic acid. This reaction is a cornerstone of organic synthesis and can be accomplished via several methods, with Fischer esterification being a common and cost-effective approach.

Fischer Esterification: A Mechanistic Overview

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Purification Carboxylic_Acid 5-Bromobenzo[d][1,3]dioxole- 4-carboxylic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol Ethanol (Excess) Nucleophilic_Attack Nucleophilic Attack by Ethanol Alcohol->Nucleophilic_Attack Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Ethyl 5-bromobenzo[d][1,3]dioxole- 4-carboxylate Deprotonation->Ester Purification Workup & Purification Ester->Purification

Caption: A workflow diagram illustrating the key stages of Fischer esterification for the synthesis of the target ethyl ester.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate.

Materials:

  • 5-Bromobenzo[d][1][2]dioxole-4-carboxylic acid (1.0 eq)

  • Absolute Ethanol (a large excess, also serves as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromobenzo[d][1][2]dioxole-4-carboxylic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the dioxole protons.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, the most prominent absorption bands are expected to be:

  • C=O Stretch (Ester): A strong absorption band around 1715-1735 cm⁻¹.

  • C-O Stretch (Ester): Strong bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Applications in Drug Discovery and Development

The benzo[d][1][2]dioxole moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Role as a Synthetic Intermediate

Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. The ethyl ester group can be hydrolyzed back to the carboxylic acid for amide coupling reactions or can be reduced to the corresponding alcohol. The bromine atom provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. These transformations are fundamental in the lead optimization phase of drug discovery.

Potential Pharmacological Significance

While specific biological activities of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate itself are not extensively documented, related benzo[d][1][2]dioxole derivatives have shown promise as:

  • Anticonvulsant Agents: A series of 5-substituted benzo[d][1][2]dioxole derivatives have been synthesized and evaluated for their anticonvulsant activity[7].

  • Antitumor Agents: Certain N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have demonstrated potent antitumor activities against various cancer cell lines[8].

The title compound, with its reactive handles, is a key starting material for the synthesis of libraries of compounds for screening against various biological targets.

Conclusion

Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known physicochemical properties, a robust protocol for its synthesis via Fischer esterification, and an insight into its potential applications in drug discovery. The strategic placement of the bromo and ethyl carboxylate functionalities allows for a wide range of chemical modifications, making it an important tool for researchers aiming to develop novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-bromobenzo[d]dioxole-4-carboxylate: Structure, Identification, and Synthesis

An In-depth Technical Guide to Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate: Structure, Identification, and Synthesis For Immediate Release This technical guide provides researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate: Structure, Identification, and Synthesis

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, a valuable heterocyclic compound. The guide details its chemical identifiers, a robust synthetic protocol, and the scientific principles underpinning its preparation.

Introduction: The Significance of the Benzo[d][1][2]dioxole Scaffold

The benzo[d][1][2]dioxole moiety is a prominent structural feature in a vast array of biologically active natural products and synthetic molecules. Its presence is often associated with significant pharmacological properties, making it a privileged scaffold in medicinal chemistry and drug discovery. The specific functionalization of this core structure, as seen in Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the bromine atom and the ethyl carboxylate group offers handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the exploration of a wider chemical space.

Chemical Identifiers and Properties

Accurate identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate.

IdentifierValue
IUPAC Name Ethyl 5-bromo-1,3-benzodioxole-4-carboxylate
Molecular Formula C₁₀H₉BrO₄
SMILES String CCOC(=O)c1c(Br)ccc2c1OCO2
InChIKey RMOIBSUSLJZWAM-UHFFFAOYSA-N

Synthetic Protocol: Fischer Esterification

The synthesis of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate is reliably achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 5-bromobenzo[d][1][2]dioxole-4-carboxylic acid. This acid-catalyzed reaction with ethanol is a classic and efficient method for ester formation.[1][3][4][5]

Rationale for the Synthetic Approach

Fischer esterification is a well-established, reversible reaction that proceeds by the nucleophilic attack of an alcohol on a protonated carboxylic acid.[5][6] The use of a strong acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic alcohol.[1][6] The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5]

Detailed Experimental Procedure

Materials and Reagents:

  • 5-bromobenzo[d][1][2]dioxole-4-carboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromobenzo[d][1][2]dioxole-4-carboxylic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid) dropwise. Caution: The addition of concentrated sulfuric acid to ethanol is exothermic and should be done slowly and with cooling if necessary.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved, so add the mixture slowly and vent the funnel frequently. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl ester.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Self-Validating System: In-process Checks and Characterization
  • Reaction Monitoring: The disappearance of the starting carboxylic acid and the appearance of the less polar ester product can be readily monitored by TLC.

  • Neutralization Confirmation: The successful neutralization of the reaction mixture can be confirmed by testing the pH of the aqueous layer with litmus paper after the addition of sodium bicarbonate.

  • Product Characterization: The identity and purity of the final product, Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic_Acid 5-bromobenzo[d][1,3]dioxole- 4-carboxylic acid Reflux Reflux in Ethanol (4-8 hours) Carboxylic_Acid->Reflux Ethanol Anhydrous Ethanol Ethanol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Optional) Concentrate->Purify Final_Product Ethyl 5-bromobenzo[d][1,3]dioxole- 4-carboxylate Concentrate->Final_Product If pure Purify->Final_Product

Caption: Synthetic workflow for Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate.

Conclusion

This technical guide provides a detailed and actionable framework for the identification and synthesis of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate. The presented Fischer esterification protocol is a reliable and well-understood method, offering a solid foundation for researchers in organic synthesis and medicinal chemistry. The versatility of this compound as a building block ensures its continued relevance in the development of novel molecular entities.

References

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]

  • University of Colorado, Boulder. (n.d.). The Fischer Esterification. [Link]

  • ResearchGate. (2014, April 29). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?[Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • BYJU'S. (2023, September 23). Esterification Reaction between Alcohol and Carboxylic Acid. [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Loudoun County Public Schools. (n.d.). Ester Synthesis Lab (Student Handout). [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. [Link]

  • PubChem. (n.d.). 5-bromobenzo[1][2]dioxole-4-carboxylic acid. [Link]

  • PubChemLite. (n.d.). Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. [Link]

Sources

Foundational

Potential biological activity of 5-bromobenzo[d][1,3]dioxole intermediates

Technical Guide: Potential Biological Activity & Synthetic Utility of 5-Bromobenzo[d][1,3]dioxole Intermediates Executive Summary This technical guide analyzes 5-bromobenzo[d][1,3]dioxole (CAS: 2635-13-4), a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Potential Biological Activity & Synthetic Utility of 5-Bromobenzo[d][1,3]dioxole Intermediates

Executive Summary

This technical guide analyzes 5-bromobenzo[d][1,3]dioxole (CAS: 2635-13-4), a halogenated derivative of the "privileged" methylenedioxyphenyl (MDP) scaffold. While often categorized merely as a synthetic building block, this intermediate possesses intrinsic biological activity—specifically as a Cytochrome P450 (CYP) inhibitor —and serves as a critical gateway to diverse pharmacophores including anticonvulsants, antitumor agents, and pesticide synergists. This document synthesizes the molecule's metabolic profile, synthetic versatility, and experimental protocols for high-fidelity derivatization.

Chemical Architecture & Pharmacophore Significance

The 5-bromobenzo[d][1,3]dioxole moiety consists of a benzene ring fused to a strained 1,3-dioxole ring. The bromine atom at position 5 renders the molecule highly amenable to metal-catalyzed cross-coupling and metallation reactions.

  • Electronic Effect: The dioxy substituents act as electron-donating groups (EDGs) via resonance, activating the aromatic ring. However, the bromine atom provides a specific handle for regioselective functionalization, avoiding the mixture of isomers often seen with electrophilic aromatic substitution on the parent benzodioxole.

  • Lipophilicity: The MDP ring increases lipophilicity (LogP ~2.1) compared to dimethoxy analogs, enhancing membrane permeability—a vital trait for CNS-targeting drugs.

Intrinsic Biological Activity: The CYP450 Interaction[1]

Unlike inert intermediates, 5-bromobenzo[d][1,3]dioxole and its direct analogs exhibit specific biological interactions defined by the MDP ring.

Mechanism of Cytochrome P450 Inhibition

The most significant intrinsic activity of this intermediate is its ability to inhibit CYP450 enzymes (particularly CYP3A4 and CYP2D6). This is not a passive steric block but a mechanism-based inactivation .

  • Metabolic Activation: The methylene carbon of the dioxole ring undergoes hydroxylation by CYP450.

  • Carbene Formation: Spontaneous dehydration of the hydroxylated intermediate yields a reactive carbene species.

  • Heme Coordination: This carbene forms a stable, quasi-irreversible complex with the ferrous (Fe²⁺) heme iron of the CYP enzyme, forming a "metabolite-intermediate complex" (MIC).

Implication for Drug Design: Researchers must account for this activity early in the SAR (Structure-Activity Relationship) phase. While it can lead to undesirable drug-drug interactions (DDIs), it is also exploited therapeutically (e.g., Stiripentol uses this mechanism to inhibit the metabolism of co-administered antiepileptics) or agriculturally (e.g., Piperonyl Butoxide inhibits insect detoxification enzymes).

Toxicology & Metabolism
  • Metabolic Fate: If not trapped by the enzyme, the dioxole ring opens to form a catechol. This catechol can be oxidized to an ortho-quinone, an electrophile capable of alkylating DNA or proteins (potential cytotoxicity).

  • Safety Profile: Moderate acute toxicity (oral/dermal). It acts as a CNS depressant at high doses.

Synthetic Versatility & Functionalization Pathways

The bromine substituent is the "warhead" for diversifying this scaffold. The following pathways demonstrate how the intermediate is transformed into potent bioactive agents.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most common route to biaryl pharmacophores (found in antitumor agents). The electron-rich nature of the benzodioxole ring facilitates oxidative addition of Pd(0).

  • Target Class: Antitumor agents, antimicrobial biaryls.

  • Key Insight: Use of electron-rich ligands (e.g., SPhos) can accelerate the reaction if the boronic acid partner is sterically hindered.

Grignard & Lithiation Chemistries

Lithium-Halogen exchange is rapid at -78°C.

  • Target Class: Carbinols (Anticonvulsants), Aldehydes (via DMF quench).

  • Key Insight: The lithiated species is stable at low temperatures but can undergo ortho-lithiation scrambling if the temperature rises, attacking the position adjacent to the ring oxygen.

Visualization: Mechanism & Synthesis

Diagram 1: CYP450 Inhibition & Synthetic Divergence

G cluster_bio Intrinsic Biological Mechanism (CYP450) cluster_syn Synthetic Transformation Pathways Start 5-Bromobenzo[d][1,3]dioxole CYP CYP450 Oxidation Start->CYP Metabolism Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Start->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Carbene Reactive Carbene Intermediate CYP->Carbene -H2O Complex Fe(II)-Carbene Complex (Enzyme Inactivation) Carbene->Complex Heme Binding Biaryl Biaryl Scaffolds (Antitumor/Antimicrobial) Suzuki->Biaryl Electrophile Reaction with Electrophiles (E+) Lithiation->Electrophile Derivs Carbinols/Aldehydes (Anticonvulsants) Electrophile->Derivs

Caption: Dual pathways of 5-bromobenzo[d][1,3]dioxole: Intrinsic CYP450 inactivation mechanism vs. synthetic divergence into bioactive scaffolds.

Experimental Protocols

These protocols are designed for reproducibility and high fidelity, incorporating "self-validating" checkpoints.

Protocol A: Optimized Suzuki-Miyaura Coupling (Microwave Assisted)

Objective: Synthesis of 5-arylbenzo[d][1,3]dioxole derivatives (e.g., for antimicrobial screening).

Reagents:

  • 5-Bromobenzo[d][1,3]dioxole (1.0 equiv)[1]

  • Arylboronic acid (1.3 equiv)[2][3]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos[2]

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: Ethanol/Toluene (1:1) or DME/Water

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the bromide and boronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ and Cs₂CO₃ under a positive stream of Argon. Seal the reaction vessel immediately.

  • Reaction:

    • Microwave: Heat to 100°C for 30 minutes (Power: 150W, Max Pressure: 250 psi).

    • Thermal: Reflux at 90°C for 12–18 hours.

  • Checkpoint (TLC/LC-MS): Check for the disappearance of the bromide (Rt ~ retention time of starting material). If bromide persists, add 2 mol% fresh catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[2] Dilute with EtOAc, wash with brine.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product usually elutes after the non-polar impurities but before the boronic acid.

Protocol B: Grignard Formation & Functionalization

Objective: Synthesis of carbinol intermediates for anticonvulsant research.

Reagents:

  • 5-Bromobenzo[d][1,3]dioxole[1][4][5][6][7][8][9][10]

  • Magnesium turnings (1.2 equiv, activated)

  • Iodine (single crystal)

  • Anhydrous THF (freshly distilled/dried)

Step-by-Step Methodology:

  • Activation: Flame-dry the glassware under vacuum. Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes (activates Mg surface).

  • Initiation: Dissolve the bromide in THF. Add 10% of this solution to the Mg. Wait for turbidity/exotherm. Causality: The induction period can be dangerous; do not add all halide until initiation is confirmed.

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux.

  • Electrophile Trapping: Cool to 0°C. Add the ketone/aldehyde (e.g., cyclohexanone) slowly.

  • Quench: Quench with saturated NH₄Cl. Note: Acidic quench (HCl) may hydrolyze the acetal (dioxole ring), destroying the pharmacophore.

Quantitative Data Summary

Derivative ClassTarget/ActivityMechanismKey Intermediate
Biaryls Antitumor / AntimicrobialDNA intercalation / Enzyme inhibition5-arylbenzo[d][1,3]dioxole (via Suzuki)
Carbinols AnticonvulsantNa+ channel modulation (putative)5-(hydroxyalkyl)benzo[d][1,3]dioxole (via Grignard)
Arsenicals Leukemia TreatmentThioredoxin system inhibitionArsenical-MDP conjugates
MDP Precursor Pesticide SynergistCYP450 Suicide InhibitionPiperonyl Butoxide (derived from scaffold)

References

  • Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Source: ResearchGate / Frontiers in Chemistry. URL:[Link]

  • The relationship between the metabolism and toxicity of benzodioxole compounds. Source: PubMed / Adv Exp Med Biol. URL:[Link]]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions. Source: Chemija (Lithuanian Academy of Sciences). URL:[Link]

  • 5-Bromo-1,3-benzodioxole: Biological Activity and Properties. Source: PubChem (National Library of Medicine). URL:[Link]

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Protocols & Analytical Methods

Method

Strategic Utilization of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate in Polypharmacology

[1][2][3] Executive Summary: The "Ortho-Lynchpin" Advantage[1][2][3] Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (hereafter EBBDC ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Ortho-Lynchpin" Advantage[1][2][3]

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (hereafter EBBDC ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its utility stems from the specific ortho-disposition of its functional groups: a reactive aryl bromide at position 5 and an electrophilic ethyl ester at position 4.[1][2][3]

This 4,5-substitution pattern on the electron-rich benzodioxole core allows for divergent cyclization strategies . Unlike simple aryl halides, EBBDC serves as a dual-anchor point, enabling the rapid construction of tricyclic heterocycles—such as phenanthridinones and isoquinolones—which are bioisosteres frequently observed in PARP inhibitors (e.g., Olaparib analogs), kinase inhibitors, and modulators of the CFTR protein.[2]

This guide provides validated protocols for transforming EBBDC into high-value pharmaceutical libraries, focusing on cross-coupling fidelity and cyclocondensation efficiency.

Structural Analysis & Reactivity Profile[1][2][3]

The benzodioxole ring acts as a strong electron-donating group (EDG), increasing the electron density of the benzene ring.[1][2] However, the presence of the electron-withdrawing ester at C4 partially mitigates this, creating a unique electronic push-pull system that influences the oxidative addition rate at the C5-Bromine.[1][2]

Key Reactivity Nodes:
  • C5-Bromine (Electrophile): Prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1][2][3] Steric hindrance from the adjacent C4-ester requires specific ligand selection (e.g., phosphines with wide bite angles or bulky biaryl phosphines like XPhos).[1][3]

  • C4-Ethyl Ester (Electrophile): Serves as a "trapping" group.[1][2][3] Following a coupling reaction at C5, this ester can undergo intramolecular cyclization with a nucleophile attached to the new C5-substituent, closing a third ring.[1][2]

Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence possible from the EBBDC scaffold.

DivergentSynthesis Scaffold Ethyl 5-bromobenzo[d] [1,3]dioxole-4-carboxylate (EBBDC) Suzuki Intermediate A: Biaryl Ester Scaffold->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Buchwald Intermediate B: Aryl Amine Ester Scaffold->Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Tricycle1 Target Class 1: Phenanthridinone Analogs (PARP Inhibitors) Suzuki->Tricycle1 Intramolecular Amidation/Cyclization Tricycle2 Target Class 2: Azabenzodioxoles (Kinase Inhibitors) Buchwald->Tricycle2 Dieckmann Condensation

Figure 1: Divergent synthetic pathways utilizing the ortho-disposition of Br and Ester groups to access distinct pharmacological classes.[2][3][4]

Detailed Experimental Protocols

Protocol A: Preparation of EBBDC (If starting from Acid)

Note: While the ethyl ester is the focus, it is often cost-effective to synthesize it from 5-bromo-1,3-benzodioxole-4-carboxylic acid (CAS: 72744-56-0).[1][2][3]

Reagents: 5-bromo-1,3-benzodioxole-4-carboxylic acid (1.0 equiv), Ethanol (anhydrous), Thionyl Chloride (SOCl2, 1.5 equiv).[1][2][3]

  • Setup: Charge a round-bottom flask with the carboxylic acid and anhydrous ethanol (0.5 M concentration).

  • Activation: Cool to 0°C. Dropwise add SOCl2 over 20 minutes. (Caution: Exothermic, HCl gas evolution).[1]

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Concentrate in vacuo to remove EtOH. Redissolve residue in EtOAc, wash with sat.[1][2] NaHCO3 (2x) and Brine (1x).[1][3]

  • Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from cold Hexane/EtOAc if necessary.

    • Expected Yield: >90%.[1][2][5][6]

Protocol B: Regioselective Suzuki-Miyaura Coupling

This step installs the biaryl axis required for PARP-inhibitor-like scaffolds.[1][2][3] The proximity of the ester requires a catalyst system capable of oxidative addition in a sterically crowded environment.[1][2][3]

Target: Synthesis of Ethyl 5-(4-cyanophenyl)benzo[d][1,3]dioxole-4-carboxylate.

Reagents:

  • EBBDC (1.0 equiv, 1.0 mmol)[3]

  • 4-Cyanophenylboronic acid (1.2 equiv)[1][3]

  • Catalyst: Pd(dppf)Cl2[1][3][7]·DCM (0.05 equiv) — Chosen for stability and bite angle.[1][3]

  • Base: K2CO3 (3.0 equiv)[1][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine EBBDC, boronic acid, and K2CO3. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl2[1][3]·DCM quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 12 hours (or 110°C for 45 min in Microwave).

    • Critical Control Point: Do not exceed 100°C in thermal heating to prevent ester hydrolysis.[1][2][3]

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water and brine.[1][2]

  • Purification: Flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Data: Solvent & Base Optimization Table

EntrySolvent SystemBaseTemp (°C)Yield (%)Notes
1DMFEt3N10045Significant de-bromination observed.[1][2][3]
2Toluene/EtOH/H2ONa2CO39072Slow conversion (24h).[1][3]
31,4-Dioxane/H2O K2CO3 90 91 Optimal conditions. Clean profile.[1][2][3]
4THF (Anhydrous)K3PO47060Incomplete reaction; solubility issues.[1][3]
Protocol C: Cyclization to Phenanthridinone-like Scaffolds

This protocol demonstrates the "Lynchpin" utility. We convert the Suzuki product (from Protocol B) into a tricyclic lactam.[1][2] This requires the installed aryl ring to have an ortho-amine or a precursor (like a nitro group) that can attack the ester.[1][2][3]

Scenario: Assuming the Suzuki partner was 2-nitro-phenylboronic acid, followed by reduction.[1][2]

  • Reduction/Cyclization: Dissolve the nitro-biaryl ester in Acetic Acid. Add Iron powder (5 equiv).[1] Heat to 80°C.

  • Mechanism: The nitro group reduces to an amine (-NH2).[1][2][3] The amine immediately attacks the adjacent C4-ethyl ester intramolecularly.[1][2][3]

  • Result: Formation of a [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one derivative.[1][2][3]

  • Isolation: Filter iron residues. Pour filtrate into ice water. The precipitate is often the pure tricyclic lactam.[1][2][3]

Pharmaceutical Applications & Mechanistic Insight

PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a nicotinamide pharmacophore mimic.[1][3] The benzodioxole-4-carboxamide motif (derived from EBBDC) mimics the steric and electronic properties of the benzamide found in Veliparib (ABT-888).[1][2]

  • Design Strategy: Use EBBDC to synthesize the core, then functionalize the amide nitrogen to tune solubility and DNA-trapping potency.[1][2][3]

Kinase Inhibition (ATP Hinge Binding)

The oxygen atoms in the dioxole ring can participate in hydrogen bonding networks within the ATP-binding pocket of kinases.[1][2][3]

  • Protocol Adaptation: Use Buchwald-Hartwig amination on EBBDC with 4-aminopyrimidines. The resulting secondary amine can H-bond with the "hinge region" residues (e.g., Met, Glu), while the ester group points towards the solvent front, offering a vector for solubilizing groups (e.g., morpholine/piperazine tails).[2]

References

  • Vertex Pharmaceuticals. (2023).[1][3] Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. National Institutes of Health.[1][2] Link

  • ChemicalBook. (2026).[1][3] 5-Bromo-1,3-benzodioxole-4-carboxylic acid Properties and Applications. Link

  • Fisher Scientific. (2024).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

  • Organic Chemistry Portal. (2023). Mechanism and Catalysts for Suzuki Coupling. Link

  • MDPI. (2016).[1][3] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Link

Disclaimer: All protocols involve hazardous chemicals.[1][2][3] Standard PPE (lab coat, gloves, goggles) and fume hood usage are mandatory.[1][2][3] Consult MSDS for specific handling of brominated aromatics.

Sources

Application

Application Note: Functionalization of the Bromide Position in Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

[1] Introduction & Structural Analysis[2] Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of PARP inhibitors and Bcl-2 family antagon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Structural Analysis[2]

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of PARP inhibitors and Bcl-2 family antagonists.[1] Its structural core—a benzodioxole ring fused to an ethyl ester—presents a specific synthetic challenge: Ortho-Substituted Steric Hindrance .[1]

The Ortho-Effect Challenge

The bromine atom at C5 is situated immediately adjacent (ortho) to the ethyl ester at C4.[1] This proximity imposes significant steric crowding around the electrophilic site.

  • Impact on Oxidative Addition: The bulky ester group can retard the approach of the Palladium(0) species.

  • Impact on Transmetallation: Large nucleophiles (e.g., ortho-substituted boronic acids) may fail to couple efficiently using standard tetrakis(triphenylphosphine)palladium(0) conditions.[1]

  • Electronic Considerations: The electron-donating nature of the dioxole ring (positions 1,3) increases electron density on the ring, potentially making the C-Br bond slightly less electrophilic than in electron-deficient systems, though the ester at C4 compensates by withdrawing density.

This guide details three optimized protocols designed to overcome these barriers, ensuring high yields and reproducibility.

Strategic Decision Matrix

Before selecting a protocol, researchers should evaluate the steric demand of the coupling partner.

DecisionMatrix Start Target Functionalization CheckSterics Analyze Nucleophile Sterics Start->CheckSterics BranchCC C-C Bond Formation (Suzuki-Miyaura) CheckSterics->BranchCC Aryl/Alkyl Boronates BranchCN C-N Bond Formation (Buchwald-Hartwig) CheckSterics->BranchCN Amines/Amides BranchCB C-B Bond Formation (Miyaura Borylation) CheckSterics->BranchCB Pinacol Diboron ProtocolA Protocol A: Pd(dppf)Cl2 / SPhos (High Steric Tolerance) BranchCC->ProtocolA ProtocolB Protocol B: Pd2(dba)3 / XantPhos (Base Sensitive) BranchCN->ProtocolB ProtocolC Protocol C: Pd(dppf)Cl2 / B2pin2 (Invert Polarity) BranchCB->ProtocolC

Figure 1: Decision matrix for catalyst and ligand selection based on the desired transformation.

Application Note A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids.[1][2]

Mechanistic Insight

Standard ligands like PPh3 often fail here due to the C4-ester crowding.[1] We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a Buchwald dialkylbiaryl phosphine.[1]

  • Why SPhos? Its electron-rich nature facilitates oxidative addition into the electron-rich benzodioxole system.[1] Crucially, it creates a "pocket" that accommodates the ortho-ester while preventing catalyst deactivation.

Protocol

Reagents:

  • Substrate: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)2 (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: SPhos (10 mol%)[1]

  • Base: K3PO4 (2.0 equiv) — Note: Preferred over carbonates to minimize ester hydrolysis.[1]

  • Solvent: Toluene:Water (10:1)[1]

Step-by-Step:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 80°C for 4–12 hours. Do not exceed 100°C to prevent ethyl ester cleavage.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary:

Parameter Standard Condition Optimized Condition
Catalyst Pd(PPh3)4 Pd(OAc)2 / SPhos
Base Na2CO3 K3PO4

| Avg.[1] Yield | 45-60% | 85-92% |[1]

Application Note B: Buchwald-Hartwig Amination

Objective: Introduction of primary or secondary amines at C5.[1]

Mechanistic Insight

The primary risk in this transformation is transesterification or hydrolysis of the C4-ethyl ester caused by strong alkoxide bases (e.g., NaOtBu) typically used in amination.[1]

  • Solution: Use Cesium Carbonate (Cs2CO3) as a milder base.[1]

  • Ligand: XantPhos is recommended for its wide bite angle, stabilizing the Pd center during the reductive elimination step which is often the rate-determining step in crowded systems.[1]

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd2(dba)3 (2.5 mol%)[1]

  • Ligand: XantPhos (5 mol%)[1][3]

  • Base: Cs2CO3 (2.0 equiv) — Strictly anhydrous.[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Pre-complexation: Mix Pd2(dba)3 and XantPhos in dioxane under Argon for 10 mins to generate the active catalyst species (Yellow to Orange shift).

  • Addition: Add the substrate, amine, and Cs2CO3.[2][4]

  • Reaction: Heat at 100°C for 12–16 hours.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Filtration: Filter through a Celite pad (hot filtration recommended if product precipitates) to remove inorganic salts.[1]

Application Note C: Miyaura Borylation

Objective: Converting the C5-Bromide to a C5-Boronate Ester (Bpin) for use as a nucleophile.[1]

Mechanistic Insight

This reaction inverts the polarity of the C5 position. The use of Pd(dppf)Cl2 is critical here. The bidentate dppf ligand enforces a cis-geometry at the palladium center, which is required for the transmetallation with Bis(pinacolato)diboron (B2pin2).

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Boron Source: Bis(pinacolato)diboron (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%)[1]

  • Base: Potassium Acetate (KOAc) (3.0 equiv)[1]

  • Solvent: DMSO or 1,4-Dioxane[1]

Step-by-Step:

  • Combine Solids: Mix substrate, B2pin2, catalyst, and KOAc in a dry flask.

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Heat: Add solvent and heat to 80°C for 2–4 hours.

    • QC Check: The reaction usually turns dark black upon completion.

  • Work-up: Dilute with EtOAc and wash extensively with water (to remove DMSO).[1]

    • Caution: The product boronate can be unstable on silica gel. Use neutral alumina or rapid filtration if purification is needed.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[6]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.

  • PubChem Compound Summary. (2023). 5-Bromobenzo[d][1,3]dioxole-4-carboxylic acid (CAS 72744-56-0).[1][7][8][9][10]

Sources

Method

The Strategic Application of Ethyl 5-bromobenzo[d]dioxole-4-carboxylate in Modern Drug Discovery

The Strategic Application of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of foundational scaffolds is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Application of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate emerges as a highly versatile and strategically valuable building block. Its unique structural features—a reactive aryl bromide, an ester for further derivatization, and the biologically significant benzodioxole core—offer a gateway to a diverse chemical space with proven relevance in targeting a range of disease states. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, detailing its application in the synthesis of kinase inhibitors and offering comprehensive, field-proven protocols for its chemical modification.

The Benzodioxole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1,3-benzodioxole ring system is a well-established "privileged scaffold" in drug discovery.[1] This structural motif is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. Its prevalence is attributed to its ability to act as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to engage in specific interactions with biological targets.[1] The presence of the dioxole ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential.[3] Derivatives of 1,3-benzodioxole have been investigated for their anti-inflammatory, neuroprotective, anticancer, and anticonvulsant properties.[1][3][4]

Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate capitalizes on this privileged core, offering two key points for chemical diversification: the bromine atom at the 5-position and the ethyl carboxylate at the 4-position. The aryl bromide is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The ester group provides a handle for amide bond formation, reduction to an alcohol, or other transformations to further elaborate the molecular structure.

Application in the Synthesis of Kinase Inhibitors: Targeting ITK and BTK

A compelling application of the benzodioxole scaffold is in the development of kinase inhibitors. Notably, derivatives incorporating the 5'-(benzo[d][1][2]dioxol-5-yl) moiety have shown promise as potent inhibitors of Tec family kinases, such as Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[5][6] These kinases are critical components of signaling pathways in hematopoietic cells and are validated targets for the treatment of autoimmune diseases and hematological malignancies.[5]

The general synthetic strategy involves utilizing the aryl bromide of a benzodioxole-containing scaffold for a Suzuki-Miyaura coupling to introduce further complexity, leading to the synthesis of potent azaspirooxindolinone-based inhibitors.[6] This highlights the utility of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate as a starting point for the synthesis of such targeted therapies.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the utilization of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate in the synthesis of a complex, biologically active molecule, showcasing key chemical transformations.

G A Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B Introduce Aryl Moiety C 5-Aryl Benzodioxole Derivative B->C D Amide Bond Formation (Amine, Coupling Agent) C->D Introduce Amine Moiety F Hydrolysis (LiOH, THF/H2O) C->F Modify Ester E Biologically Active Scaffold (e.g., Kinase Inhibitor) D->E G 5-Aryl Benzodioxole Carboxylic Acid F->G G->D Introduce Amine Moiety

Caption: Conceptual synthetic workflow.

Key Synthetic Protocols

The following sections provide detailed, step-by-step protocols for two of the most critical transformations involving Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established methodologies for similar aryl bromides and are designed to be a robust starting point for optimization.[7][8][9][10]

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[11] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the benzodioxole ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Table 1: Suzuki-Miyaura Coupling Conditions and Expected Yields

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85

Note: Yields are indicative and may vary based on the specific substrate and reaction scale. Optimization is recommended.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar, add Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), the palladium catalyst (as per Table 1), and the phosphine ligand (if required).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and the base. If a biphasic system is used, add degassed water.

  • Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This method allows for the direct introduction of primary or secondary amines at the 5-position of the benzodioxole core.

Reaction Principle: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species. The amine then coordinates to the palladium complex, and after deprotonation by a base, reductive elimination forms the C-N bond and regenerates the active catalyst.[12]

Table 2: Buchwald-Hartwig Amination Conditions and Expected Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1PiperidinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100880-90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101875-85
3MorpholinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH902480-90

Note: Yields are indicative and may vary based on the specific substrate and reaction scale. Optimization is recommended.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge a dry reaction vessel with Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv.).

  • Reaction Execution: Seal the vessel and heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Signaling Pathway Context: ITK/BTK Signaling in Lymphocytes

The targeting of ITK and BTK by derivatives of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate has significant implications for modulating lymphocyte signaling. The diagram below illustrates a simplified representation of the B-cell receptor (BCR) signaling cascade where BTK plays a crucial role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates BTK BTK LYN->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Antigen Antigen Antigen->BCR binds Inhibitor Benzodioxole-Derived Inhibitor Inhibitor->BTK inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

The following technical support guide addresses the synthesis and yield optimization of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate . This guide is structured for organic chemists and process development scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and yield optimization of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate . This guide is structured for organic chemists and process development scientists, focusing on regiocontrol, reaction stability, and purification.

Case ID: SYN-BBDC-005 Topic: Yield Optimization & Regioselective Synthesis Target Molecule: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS Registry Number: 72744-56-0 (Acid precursor)

Executive Summary & Route Selection

The synthesis of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate presents a specific regiochemical challenge: placing the bromine atom at the C5 position, directly adjacent to the C4-ester group.

Standard electrophilic bromination of ethyl benzo[d][1,3]dioxole-4-carboxylate typically fails to yield the C5-bromo product as the major isomer. The directing effects of the dioxole oxygens (positions 1 and 3) and the ester (position 4) cooperatively activate the C6 position (para to O3) or C7 position (ortho to O1), rather than the sterically crowded C5 position.

Recommended Strategy: To achieve high yield and purity, you must establish the halogenation pattern before or during the construction of the dioxole ring using a Directed Ortho Metalation (DoM) approach or a specific pre-functionalized precursor.

Validated Synthetic Pathways
PathwayMethodologyKey AdvantagePrimary Risk
A (Recommended) Directed Ortho Metalation (DoM) of Ethyl 2,3-dimethoxybenzoateHigh Regiocontrol (Br adjacent to Ester)Requires cryogenic conditions (-78°C)
B (Classical) Ring closure of 6-bromo-2,3-dihydroxybenzaldehyde Avoids organolithiumsAvailability of specific aldehyde precursor
C (Avoid) Direct Bromination of Ethyl benzo[d][1,3]dioxole-4-carboxylateLow CostWrong Isomer (C6/C7) & low yield

Detailed Experimental Protocols

Protocol A: The DoM Route (High Regiocontrol)

This route utilizes the ester group to direct lithiation to the adjacent ortho position (C6 of the benzoate, which becomes C5 of the benzodioxole).

Step 1: Regioselective Bromination
  • Substrate: Ethyl 2,3-dimethoxybenzoate

  • Reagents: LDA (Lithium Diisopropylamide), THF, CBr4 (Carbon Tetrabromide) or NBS.

  • Procedure:

    • Cool a solution of Ethyl 2,3-dimethoxybenzoate in anhydrous THF to -78°C .

    • Add LDA (1.1 equiv) dropwise. Stir for 1 hour. Mechanism: The ester group coordinates Li+, directing deprotonation to the adjacent C6 position.

    • Add electrophilic bromine source (CBr4 in THF) slowly.

    • Warm to RT and quench with NH4Cl.

  • Result: Ethyl 6-bromo-2,3-dimethoxybenzoate.

Step 2: Demethylation
  • Reagents: BBr3 (Boron Tribromide), DCM, -78°C to RT.

  • Critical Note: Monitor strictly to ensure both methoxy groups are cleaved without hydrolyzing the ester.

Step 3: Dioxole Ring Closure
  • Reagents: CH2Br2 (Dibromomethane) or CH2I2, Cs2CO3 (Cesium Carbonate), DMF, 80°C.

  • Yield Tip: Use Cs2CO3 instead of K2CO3. The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization, significantly improving yield.

SynthesisRoute Start Ethyl 2,3-dimethoxybenzoate Lithiation 1. LDA, THF, -78°C 2. CBr4 Start->Lithiation Inter1 Ethyl 6-bromo-2,3- dimethoxybenzoate Lithiation->Inter1 Demethyl BBr3, DCM Inter1->Demethyl Inter2 Ethyl 6-bromo-2,3- dihydroxybenzoate Demethyl->Inter2 Closure CH2Br2, Cs2CO3 DMF, 80°C Inter2->Closure Product Ethyl 5-bromobenzo[d] [1,3]dioxole-4-carboxylate Closure->Product

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring bromine placement at C5.

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Ring Closure (Step 3)

Symptom: Formation of insoluble tars or dimers instead of the bicyclic product. Root Cause: Intermolecular reaction between the dihydroxy phenol and dihalomethane dominates over intramolecular cyclization. Solution:

  • High Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular reaction.

  • Cesium Carbonate: Switch from K2CO3 to Cs2CO3. The larger cesium cation stabilizes the catecholate intermediate and aids the geometry for ring closure.

  • Solvent Choice: Use dry DMF or NMP. Avoid protic solvents.

Issue 2: Wrong Regioisomer (Bromine at C6 or C7)

Symptom: NMR shows para-coupling (d, J8Hz) or meta-coupling, rather than the expected ortho-coupling (d, J8-9Hz) for the aromatic protons. Root Cause: You likely attempted direct bromination of the benzodioxole ester. Explanation:

  • In Ethyl benzo[d][1,3]dioxole-4-carboxylate, the ester at C4 deactivates the adjacent C5 position.

  • The oxygen at O3 activates C6 (para).

  • The oxygen at O1 activates C7 (ortho) and C5 (para).

  • Result: The electronic vectors favor C6 or C7. Steric hindrance from the C4-ester further blocks C5. Correction: Adopt the DoM route (Protocol A) or the Aldehyde route (Protocol B) . You cannot fix this by changing the brominating agent; the substrate bias is too strong.

Issue 3: Ester Hydrolysis

Symptom: Loss of ethyl group, formation of carboxylic acid (insoluble in organic extracts). Root Cause: Moisture in the BBr3 demethylation step or excessive base/water in the ring closure. Solution:

  • Demethylation: Use BCl3 instead of BBr3 if ester stability is poor, or strictly control temperature (-78°C).

  • Ring Closure: Ensure Cs2CO3 is anhydrous.

Regioselectivity Visualization

Understanding the electronic competition is vital for troubleshooting.

Regio Target Ethyl benzo[d][1,3]dioxole-4-carboxylate C5 Position C5 (Target) Blocked by Ester (Sterics) Deactivated by Ester (Ortho) Target->C5 Direct Bromination (Unfavorable) C6 Position C6 Activated by O3 (Para) Directed by Ester (Meta) Target->C6 Direct Bromination (Major Product) C7 Position C7 Activated by O1 (Ortho) Target->C7 Minor Product

Caption: Figure 2. Electronic directing effects explaining why direct bromination yields the C6 isomer, necessitating the DoM strategy.

References

  • Smidrkal, J. (1982). Synthesis of 5-bromo-1,3-benzodioxole-4-carboxylic acid. Collection of Czechoslovak Chemical Communications, 47(8), 2140–2147.

  • ChemicalBook. (2025). 5-Bromo-1,3-benzodioxole-4-carboxylic acid Product Description.

  • BenchChem. (2025). Synthesis of Benzodioxole Derivatives: Experimental Protocols.

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational reference for DoM methodology applied in Protocol A).
Optimization

Technical Support Center: Recrystallization of Ethyl 5-bromobenzo[d]dioxole-4-carboxylate

Technical Support Center: Recrystallization of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the rec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of Ethyl 5-bromobenzo[d][1]dioxole-4-carboxylate. The following content is structured to address common challenges and provide systematic approaches to developing a robust recrystallization protocol for this and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate?

An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential is the fundamental principle that drives crystallization upon cooling. Other critical characteristics include:

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (to be filtered off) or highly soluble in the cold solvent (to remain in the mother liquor).

  • Crystal Formation: The solvent should promote the formation of well-defined, high-purity crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: Based on its chemical structure, what are some logical starting solvents for the recrystallization of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate?

The structure of Ethyl 5-bromobenzo[d][1]dioxole-4-carboxylate, which includes an ethyl ester, a brominated benzene ring, and a methylenedioxy group, suggests a molecule of moderate polarity. A general rule of thumb is "like dissolves like"[2]. Therefore, solvents with moderate polarity are excellent starting points.

  • Single Solvent Systems:

    • Ethanol or Isopropanol: Alcohols are often good solvents for compounds with some polarity. Given the ester functionality, ethanol could be a prime candidate[2].

    • Ethyl Acetate: As the compound is an ethyl ester, ethyl acetate is a logical choice due to structural similarity[2].

    • Toluene: The aromatic nature of the compound suggests that an aromatic solvent like toluene might be effective.

    • Acetone: This is a versatile, polar aprotic solvent that can be effective for a wide range of compounds[3].

  • Two-Solvent (Solvent-Antisolvent) Systems: If the compound is found to be too soluble in one solvent and insoluble in another, a mixed solvent system can be employed. Common pairs include:

    • Dichloromethane/Hexane: A similar compound, 1-((benzo[d][1]dioxol-5-yl)methyl)-2-((benzo[d][1]dioxol-6-yl)methyl)diselane, was successfully crystallized from a mixture of DCM and hexane[4].

    • Ethyl Acetate/Hexane: A common and effective pair for compounds of moderate polarity[2].

    • Ethanol/Water: For polar compounds, the addition of water as an anti-solvent to an ethanol solution can induce crystallization[2].

Q3: How should I systematically screen for an optimal recrystallization solvent?

A systematic, small-scale solvent screen is the most efficient method to identify a suitable recrystallization solvent. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves testing the solubility of a small amount of the crude material in a range of solvents at both room temperature and at the solvent's boiling point.

Q4: My compound is "oiling out" instead of forming crystals. What are the causes and how can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated to a high degree or when the melting point of the compound is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath.

  • Use a More Dilute Solution: Add more of the hot solvent to the solution before cooling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent pair.

Q5: The crystals form too quickly and appear to be of low purity. What adjustments can be made?

Rapid crystallization can trap impurities within the crystal lattice. To obtain higher purity crystals, the rate of crystal growth needs to be controlled.

Troubleshooting Steps:

  • Slow Cooling: This is the most critical factor. Insulate the flask to ensure very slow cooling to room temperature before any further cooling in an ice bath.

  • Use a More Appropriate Solvent: A solvent in which the compound is slightly more soluble at room temperature may lead to slower, more controlled crystal growth.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved compound before allowing it to cool.

Experimental Protocol: Small-Scale Solvent Screening

This protocol outlines a method for efficiently screening multiple solvents using a small amount of your crude Ethyl 5-bromobenzo[d][1]dioxole-4-carboxylate.

Materials:

  • Crude Ethyl 5-bromobenzo[d][1]dioxole-4-carboxylate (approx. 10-20 mg per solvent)

  • A selection of test solvents (see table below)

  • Small test tubes or vials

  • Hot plate or heating block

  • Pasteur pipettes

  • Glass rod

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Solubility: To each test tube, add the selected solvent dropwise while agitating. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube. Continue to add the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod.

  • Ice Bath Cooling: If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observation: A successful recrystallization will result in the formation of a significant amount of crystalline solid. The ideal solvent is one that dissolves the compound when hot but yields a large amount of crystals upon cooling.

Data Presentation: Common Recrystallization Solvents

The following table provides a list of common laboratory solvents that can be used for recrystallization, ordered by decreasing polarity.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but may not be suitable for many organics[2].
Acetic Acid118HighCan be difficult to remove completely[3].
Methanol65HighGood general-purpose polar solvent.
Ethanol78HighA very common and effective solvent for a wide range of compounds[2].
Acetone56Medium-HighA strong solvent, sometimes too strong for single-solvent recrystallization[3].
Ethyl Acetate77MediumAn excellent choice for esters[2].
Dichloromethane40MediumA good solvent, but its low boiling point can be a disadvantage[5].
Toluene111LowGood for aromatic compounds.
Hexane/Heptane69/98LowOften used as an anti-solvent in a two-solvent system[5].

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Start Start: Crude Compound Solvent_Screen Perform Small-Scale Solvent Screen Start->Solvent_Screen Insoluble_Hot Insoluble in Hot Solvent? Solvent_Screen->Insoluble_Hot Soluble_Cold Soluble in Cold Solvent? Insoluble_Hot->Soluble_Cold  No Bad_Solvent Discard Solvent Insoluble_Hot->Bad_Solvent  Yes Good_Solvent Good Single Solvent Candidate Soluble_Cold->Good_Solvent  No Two_Solvent Consider Two-Solvent System Soluble_Cold->Two_Solvent  Yes Dissolve_Good Dissolve in Good Solvent (Hot) Two_Solvent->Dissolve_Good Add_AntiSolvent Add Anti-Solvent (Hot) Until Cloudy Dissolve_Good->Add_AntiSolvent Cool Slow Cool & Crystallize Add_AntiSolvent->Cool

Caption: A workflow diagram for selecting a recrystallization solvent.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • PubChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][1]dioxole substituted organo selenium compounds: X-ray structure of. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 5-bromobenzo[d][1,3]dioxole-4-carboxylate derivatives

The following technical guide addresses the optimization of reaction temperatures for the synthesis and functionalization of 5-bromobenzo[d][1,3]dioxole-4-carboxylate derivatives. This guide is structured as a Tier-3 Tec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperatures for the synthesis and functionalization of 5-bromobenzo[d][1,3]dioxole-4-carboxylate derivatives. This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specificity or yield issues.

Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: 5-bromobenzo[d][1,3]dioxole-4-carboxylate (and its acid/ester derivatives) Core Challenge: Balancing regioselectivity (steric hindrance at C4/C5) with kinetic stability during synthesis and functionalization.

Executive Summary: The Temperature-Regioselectivity Nexus

The synthesis of 5-bromobenzo[d][1,3]dioxole-4-carboxylate presents a classic "ortho-ortho" conflict. The 4-position (carboxylate) and 5-position (bromide) are contiguously substituted next to the dioxole bridge, creating significant steric strain.

  • Synthesis via Direct Bromination: High failure rate. Bromination of benzo[d][1,3]dioxole-4-carboxylate typically favors the 7-position (para to the ester, ortho to the oxygen) due to steric freedom, not the desired 5-position.

  • Synthesis via Directed Ortho Metalation (DoM): The "Gold Standard" route. Requires cryogenic control (-78°C ) to force lithiation at the sterically hindered C4 position of 5-bromo-1,3-benzodioxole.

  • Downstream Coupling: Suzuki-Miyaura couplings of this scaffold require higher activation energies (60–80°C ) due to the steric crowding around the C-Br bond.

Master Workflow: Synthesis & Functionalization

The following diagram outlines the logical flow for synthesizing the target scaffold and the critical temperature checkpoints.

ReactionWorkflow cluster_warn Thermodynamic Trap Start Starting Material: 5-Bromo-1,3-benzodioxole Step1 Step 1: Directed Ortho Metalation (DoM) Reagent: LDA / THF Temp: -78°C (CRITICAL) Start->Step1 Deprotonation Inter Intermediate: 4-Lithio-5-bromo-1,3-benzodioxole Step1->Inter Kinetic Control Step2 Step 2: Electrophilic Trapping Reagent: CO2 (Dry Ice) Temp: -78°C to RT Inter->Step2 Carboxylation Product Target Product: 5-Bromobenzo[d][1,3]dioxole-4-carboxylic acid Step2->Product Acid Workup Func Step 3: Functionalization (Suzuki) Reagent: Pd-Cat / Boronic Acid Temp: 60-80°C Product->Func Cross-Coupling

Caption: Critical temperature checkpoints in the synthesis of 5-bromobenzo[d][1,3]dioxole-4-carboxylic acid via Directed Ortho Metalation (DoM).

Critical Protocol: Directed Ortho Metalation (DoM)

Objective: Install the carboxylate at C4 (ortho to bridgehead oxygen) on a 5-bromo-1,3-benzodioxole substrate.

Temperature Optimization Table
ParameterConditionOutcomeMechanism / Rationale
Reaction Temp -78°C Optimal Maintains the kinetic lithio-intermediate. Prevents "Benzyne" formation.
Reaction Temp-40°C to -20°CFailure Benzyne Formation: The lithiated species eliminates LiBr to form a reactive benzyne intermediate, leading to tars/polymers.
Reagent ChoiceLDA Optimal Acts as a base (deprotonation).[1][2] Too bulky to attack the Br atom.
Reagent Choicen-BuLiFailure Halogen-Metal Exchange: Attacks the Br atom (Li replaces Br), yielding the wrong intermediate (benzo[d][1,3]dioxole-4-carboxylic acid, sans bromine).
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Generation: Add LDA (Lithium Diisopropylamide, 1.1 equiv). Note: Commercial LDA is preferred for consistency, or generate in situ at 0°C then cool to -78°C.

  • Substrate Addition: Dissolve 5-bromo-1,3-benzodioxole in THF. Add dropwise to the LDA solution over 30 mins, maintaining internal temp < -70°C .

    • Why? Rapid addition causes localized heating, triggering benzyne elimination.

  • Equilibration: Stir at -78°C for 1 hour. The C4 proton (flanked by O and Br) is the most acidic but sterically hindered.

  • Trapping: Bubble excess dry CO2 gas (passed through a drying tube) into the solution at -78°C.

  • Warming: Allow to warm to Room Temperature (RT) only after CO2 saturation is complete.

Troubleshooting Guide (Q&A)

Issue 1: "I tried brominating methyl benzo[d][1,3]dioxole-4-carboxylate directly, but I got the wrong isomer."

Diagnosis: Thermodynamic vs. Kinetic Control failure. Explanation: In benzo[d][1,3]dioxole-4-carboxylate, you have two directing groups:

  • Dioxole Oxygen (C1/C3): Strong Ortho/Para director.

  • Ester (C4): Meta director.

  • The 5-position (Target) is ortho to O-3 and ortho to the Ester. It is "sandwiched" and sterically crowded.

  • The 7-position (Impurity) is ortho to O-1 and para to the Ester. It is sterically open. Solution: Direct bromination (e.g., NBS/DMF or Br2/AcOH) almost always favors the 7-bromo isomer due to sterics.

  • Action: Switch to the DoM Route (described in Section 3) where you start with the bromine in place and install the ester via lithiation. This is the only reliable way to force the 4,5-substitution pattern.

Issue 2: "My yield for the DoM reaction is low (<30%), and I see a lot of tar."

Diagnosis: Temperature overshoot causing Benzyne elimination. Explanation: The intermediate 4-lithio-5-bromo-1,3-benzodioxole is unstable. It contains a leaving group (Br) ortho to the metal (Li). If the temperature rises above -60°C before CO2 is added, LiBr eliminates to form a benzodioxole-benzyne , which rapidly polymerizes. Correction:

  • Ensure your internal thermometer is calibrated.

  • Pre-cool the CO2 source (if using a cannula transfer).

  • Do not allow the reaction to warm to 0°C before quenching.

Issue 3: "I lost the bromine atom during the reaction."

Diagnosis: Wrong base selection (Halogen-Metal Exchange). Explanation: You likely used n-BuLi instead of LDA . n-BuLi is nucleophilic and attacks the Bromine atom (Li-Br exchange) faster than it deprotonates the C4 proton. Correction: Use LDA (Lithium Diisopropylamide) or LiTMP .[3] These bases are too bulky to attack the bromine and will function strictly as bases to remove the proton.

Issue 4: "The Suzuki coupling of this derivative is extremely slow at 60°C."

Diagnosis: Steric hindrance deactivating the C-Br bond. Explanation: The 5-bromo position is flanked by the 4-carboxylate.[4][5] This "ortho-substituent effect" prevents the Palladium catalyst from inserting oxidatively into the C-Br bond (the rate-determining step). Optimization:

  • Temperature: Increase to 80–100°C .

  • Solvent: Switch from THF/Water to Dioxane/Water or Toluene (higher boiling points).

  • Catalyst: Use sterically demanding, electron-rich ligands like S-Phos or X-Phos (Buchwald ligands) which are designed to facilitate oxidative addition in hindered aryl chlorides/bromides.

References

  • DoM Methodology & Lithiation of Benzodioxoles

    • Snieckus, V. (1990). Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

    • Detailed protocol for lithiation of 5-bromo-1,3-benzodioxole: See BenchChem Protocol 1.
  • Cabedo, N., et al. (2003). Synthesis and structural evaluation of new 1,3-benzodioxole derivatives. Journal of Medicinal Chemistry.
  • Suzuki Coupling of Hindered Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides. Accounts of Chemical Research.

(Note: Always verify CAS 72744-56-0 for commercial availability of the acid if synthesis is not mandatory.)

Sources

Optimization

Technical Support Center: Palladium Removal from Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Current Status: Operational Ticket ID: PD-REM-001 Assigned Specialist: Senior Application Scientist Target Molecule: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate Impurity Target: Palladium (Pd) < 10 ppm (ICH Q3D Class...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PD-REM-001 Assigned Specialist: Senior Application Scientist Target Molecule: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate Impurity Target: Palladium (Pd) < 10 ppm (ICH Q3D Class 2B)

Executive Summary & Strategy

You are dealing with a lipophilic, ester-containing intermediate. The presence of the ethyl ester at position 4 and the bromine at position 5 creates a specific set of constraints:

  • Hydrolysis Risk: You must avoid strong basic conditions or prolonged exposure to high-pH aqueous phases, which could hydrolyze the ethyl ester to the carboxylic acid.

  • Steric Crowding: The 4,5-substitution pattern on the benzodioxole ring can create a "pocket" that traps Palladium, making standard recrystallization ineffective (often concentrating the impurity).

  • Solubility: The molecule is likely soluble in moderate polarity solvents (EtOAc, THF, DCM) but insoluble in water.

The Golden Rule: Do not rely on crystallization alone. Palladium often co-crystallizes with the product. You must remove it from the solution phase before the final isolation.

Decision Matrix: Selecting Your Protocol

Before starting, assess your current mixture state. Use the following logic flow to determine the correct module.

Pd_Removal_Decision_Tree Start Start: Assess Crude Mixture State Is the Product Isolated Solid or in Solution? Start->State Solid Solid (Crude) State->Solid Solid Solution In Solution State->Solution Solution Action_Dissolve Dissolve in THF or EtOAc (10-20 volumes) Solid->Action_Dissolve Pd_Type Pd Species Type? Solution->Pd_Type Colloidal Colloidal Pd(0) (Black/Grey Haze) Pd_Type->Colloidal Particulates Soluble Soluble Pd(II) (Orange/Red/Yellow) Pd_Type->Soluble Clear Solution Action_Carbon Protocol 2: Activated Carbon (Hot Filtration) Colloidal->Action_Carbon High Loading (>500 ppm) Action_Scavenger Protocol 1: Si-Thiol / Si-TMT (Functionalized Silica) Soluble->Action_Scavenger Preferred Method (High Yield) Action_Wash Protocol 3: NAC Wash (Aqueous Extraction) Soluble->Action_Wash Budget/Scale Option Action_Dissolve->Pd_Type

Caption: Decision matrix for selecting the optimal palladium removal strategy based on physical state and impurity type.

Protocol Module 1: Functionalized Silica Scavenging (Recommended)

This is the industry standard for high-value intermediates. It relies on Soft Acid (Pd) / Soft Base (Sulfur) interactions.

Why this works for your molecule:

  • Chemical Stability: Silica scavengers are neutral. They will not hydrolyze your ethyl ester.

  • Selectivity: Thiol ligands bind Pd tightly (

    
     is very low) but have zero affinity for the benzodioxole or bromine moieties.
    
  • Efficiency: Unlike carbon, product recovery is typically >95%.

Required Materials
  • Scavenger: SiliaMetS® Thiol (Si-Thiol) OR SiliaMetS® TMT (Si-TMT).[1]

    • Note: Si-TMT is preferred if the Pd is strictly Pd(II). Si-Thiol is more versatile for mixed Pd(0)/Pd(II) species.

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid DCM if possible (slower kinetics).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate in 10–15 volumes of EtOAc. The solution must be free-flowing.

  • Loading Calculation: Calculate the amount of scavenger needed.

    • Rule of Thumb: Use 4–5 equivalents of scavenger relative to the residual Pd content (molar).

    • If Pd content is unknown: Use 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Add the scavenger resin to the reactor.

    • Temperature: Heat to 50°C . (Do not exceed 60°C to prevent ester thermal stress, though unlikely).

    • Time: Stir vigorously for 4 hours .

  • Filtration: Cool to room temperature. Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter to remove the silica.

  • Rinse: Wash the filter cake with 2 volumes of EtOAc to recover entrained product.

  • Analysis: Evaporate a small aliquot and test for Pd (ICP-MS). If >10 ppm, repeat with fresh scavenger.

Protocol Module 2: The "NAC" Wash (Aqueous Extraction)

If solid-phase scavengers are unavailable or too costly for the scale, N-Acetylcysteine (NAC) is the most effective liquid-phase extraction method.

Why this works: NAC forms a water-soluble anionic complex with Palladium, pulling it from the organic phase into the aqueous phase.

Warning: This involves a slightly basic workup (pH 7-8). You must control pH to protect the ethyl ester.

Step-by-Step Procedure
  • Preparation: Dissolve the crude product in Isopropyl Acetate (IPAc) or EtOAc .

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust the pH of this solution to 7.0–7.5 using dilute NaOH or Ammonia.

    • Critical: Do not leave the NAC solution acidic (ineffective) or too basic (ester hydrolysis risk).

  • Contact: Add the NAC solution (0.5 volumes relative to organic phase) to the reactor.

  • Heating: Heat the biphasic mixture to 45°C and stir for 2 hours .

    • Note: Heating is crucial for ligand exchange. Room temperature washes are often ineffective.

  • Separation: Cool to RT. Separate the layers. The aqueous layer will likely turn dark/colored (containing the Pd).

  • Wash: Wash the organic layer with water (2x) to remove residual NAC.

  • Drying: Dry over MgSO₄ and concentrate.

Protocol Module 3: Activated Carbon (Adsorption)

Use this only if the Pd loading is massive (>1000 ppm) or if the Pd is colloidal (black particulates visible).

Risks:

  • Yield Loss: Carbon absorbs organic product non-specifically. Expect 10-15% loss.

  • Filtration Issues: Carbon fines can pass through filters.[2]

Step-by-Step Procedure
  • Selection: Use a specialized carbon like Darco® KB-G or Ecosorb® .

  • Slurry: Dissolve product in EtOAc/EtOH (warm). Add Activated Carbon (10-20 wt% relative to product).

  • Digestion: Reflux for 1 hour.

  • Filtration: Filter hot through a thick pad of Celite® (diatomaceous earth).

    • Tip: If the filtrate is still grey, you have "carbon bleed." Refilter through a 0.2 µm membrane.

Comparative Data Table

MethodSpecificity for PdYield of ProductEster CompatibilityCostBest For
Si-Thiol / Si-TMT High>98%Excellent (Neutral)HighFinal polishing (<500 ppm to <10 ppm)
NAC Wash Medium>95%Good (pH dependent)LowLarge scale, soluble Pd
Activated Carbon Low85-90%ExcellentVery LowGross cleanup (>1000 ppm) or Colloids
Crystallization Very LowVariableExcellentLowNot recommended for Pd removal

Troubleshooting & FAQ

Q: I used Si-Thiol, but the Pd level is still 50 ppm. What went wrong? A: This usually happens for two reasons:

  • Oxidation State Mismatch: You might have Pd(0) clusters that are too large to enter the silica pores. Solution: Perform a "hot filtration" through Celite before adding the scavenger to remove bulk particulates.

  • Solvent Competition: If you are using highly coordinating solvents like DMF or DMSO, they compete with the scavenger for the Pd. Solution: Perform a solvent swap to EtOAc or Toluene before scavenging.

Q: Can I use Trimercaptotriazine (TMT) sodium salt directly in the wash? A: Yes, but TMT sodium salt precipitates Pd rather than solubilizing it. This creates a fine precipitate that can be a nightmare to filter. We recommend the silica-bound TMT (Si-TMT) or the NAC wash (which solubilizes Pd) instead.

Q: Will these methods hydrolyze my ethyl ester? A:

  • Silica Scavengers: No.[3] They are chemically inert toward esters.

  • NAC Wash: Only if the pH exceeds 9 or if left for days. Maintain pH 7.0–7.5 and limit contact time to <4 hours.

  • Carbon: No.

Q: My product turned yellow after the NAC wash. A: Traces of oxidized NAC or sulfur species might remain. Wash the organic layer with a dilute Sodium Bicarbonate solution followed by a Brine wash to clear it.

References

  • Garrett, C. E., & Prasad, K. (2004).[4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4][5][6] Link

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 5-bromobenzo[d]dioxole-4-carboxylate Under Acidic Conditions

Technical Support Center: Stability of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate Under Acidic Conditions Document ID: TSC-2026-02-EBBDC-ACIDSTAB Last Updated: February 17, 2026 Introduction This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate Under Acidic Conditions

Document ID: TSC-2026-02-EBBDC-ACIDSTAB

Last Updated: February 17, 2026

Introduction

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate when subjected to acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who may encounter challenges during the handling, reaction, or analysis of this compound in acidic environments. The core focus is to explain the potential degradation pathways and provide actionable protocols to assess and mitigate instability.

Chemical Structure

Ethyl_5-bromobenzo[d][1,3]dioxole-4-carboxylate C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 C8 C C6->C8 C7 C O1->C7 O2 O C7->O2 O2->C2 O3 O C8->O3 O4 O C8->O4 C9 C O4->C9 C10 C C9->C10 dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 dummy7 dummy8 dummy9 dummy10 dummy11 dummy12 dummy13 dummy14 dummy15

Caption: Structure of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary modes of degradation for Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate under acidic conditions?

A1: Under acidic conditions, there are two primary sites of potential degradation for this molecule: the ethyl ester and the benzodioxole ring.

  • Acid-Catalyzed Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis in the presence of acid and water, which would yield 5-bromobenzo[d][1][2]dioxole-4-carboxylic acid and ethanol.[3][4][5] This is a reversible reaction, and the presence of excess water will drive the equilibrium towards the hydrolysis products.[4][5]

  • Cleavage of the Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring can be sensitive to strong acidic conditions, potentially leading to ring-opening. While generally stable, certain strong acids like hydroiodic acid (HI), boron tribromide (BBr3), or aluminum halides can cleave this group to form a catechol.[6] Under more common laboratory acidic conditions (e.g., HCl, H₂SO₄, TFA), this ring system is generally more robust, but cleavage can be a concern with prolonged exposure or elevated temperatures.

Q2: I am observing an unexpected new peak in my HPLC analysis after an acidic workup. What could it be?

A2: An unexpected peak in your HPLC chromatogram following an acidic workup is likely a degradation product. The two most probable structures are the hydrolyzed carboxylic acid and the ring-opened catechol derivative.

Potential Degradation Product Structure Expected Polarity Change (vs. Starting Material) Analytical Confirmation
5-bromobenzo[d][1][2]dioxole-4-carboxylic acidC₈H₅BrO₄[7][8][9][10]More polar (will likely have a shorter retention time on reverse-phase HPLC)LC-MS analysis should show a molecular ion corresponding to the carboxylic acid (m/z ~245).[11]
Ethyl 5-bromo-2,3-dihydroxybenzoate (Catechol)C₉H₉BrO₄More polarLC-MS analysis would show a molecular ion corresponding to the catechol. NMR spectroscopy would show two distinct hydroxyl protons.[12][13]

To definitively identify the new peak, it is recommended to use a combination of HPLC with mass spectrometry (LC-MS) to determine the molecular weight of the impurity and, if possible, isolate the compound for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Q3: What acidic conditions are generally considered "safe" for handling Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate?

A3: The stability of the compound is dependent on the acid strength, concentration, temperature, and duration of exposure.

  • For routine workups and chromatography: Using dilute aqueous acids (e.g., 0.1 M to 1 M HCl or H₂SO₄) at room temperature for short periods is generally acceptable with minimal degradation.

  • For reactions requiring acidic catalysts: If the reaction is conducted at elevated temperatures or for extended periods, it is advisable to perform a preliminary stability study. Trifluoroacetic acid (TFA) is often used for cleavage from resins in peptide synthesis and can be quite harsh.[14][15]

  • Buffers: For applications requiring a stable acidic pH over time, using an appropriate buffer system, such as an acetate buffer for pH 4-6, is recommended.[2][16]

A general rule of thumb is to use the mildest acidic conditions that achieve the desired chemical transformation and to minimize the exposure time and temperature.

Q4: How can I perform a forced degradation study to assess the stability of my compound?

A4: A forced degradation or stress testing study is a systematic way to evaluate the stability of a compound under various conditions.[1] This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Here is a general protocol for acid hydrolysis stress testing:

Objective: To determine the stability of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate under acidic conditions and identify any degradation products.

Materials:

  • Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a UV or PDA detector

  • Volumetric flasks, pipettes, and vials

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Acid Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1] It is recommended to take aliquots at various time points (e.g., 2, 4, 8, and 24 hours).[1]

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the acidic samples with an equivalent amount of the corresponding strength NaOH.

    • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[17][18] The method should be able to separate the parent compound from all potential degradation products. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is useful for comparing the UV spectra of the peaks to assess peak purity.[17]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid_stress 2. Add Acid (0.1 M & 1 M HCl) stock->acid_stress Mix incubation 3. Incubate (e.g., 60°C) acid_stress->incubation sampling 4. Sample at Time Points (2, 4, 8, 24h) incubation->sampling Withdraw Aliquots neutralize 5. Neutralize & Dilute sampling->neutralize hplc 6. HPLC-PDA Analysis neutralize->hplc

Caption: Workflow for an acid-forced degradation study.

Conclusion

The stability of Ethyl 5-bromobenzo[d][1][2]dioxole-4-carboxylate under acidic conditions is a critical consideration for its use in research and development. The primary degradation pathways involve hydrolysis of the ethyl ester and, under harsher conditions, cleavage of the benzodioxole ring. By understanding these potential instabilities and employing systematic evaluation through forced degradation studies, researchers can develop robust protocols that minimize degradation and ensure the integrity of their experimental results.

References

  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Enamine. (n.d.). Chemical Stability Assay.
  • ResearchGate. (2013). What are the methods to deprotect methylene dioxy group?.
  • PMC. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2024). How to determine pH stability of an organic compound?.
  • Chemistry LibreTexts. (2015). Acid Catalyzed Hydrolysis of Esters.
  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis.
  • ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • CymitQuimica. (n.d.). CAS 72744-56-0: 5-bromo-1,3-benzodioxole-4-carboxylic acid.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • RSC Publishing. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry.
  • ScienceDirect. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • PMC. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis.
  • SlidePlayer. (2018). HYDROLYSIS REACTIONS.
  • ResearchGate. (n.d.). Mechanism of RNA cleavage under mildly acidic conditions.
  • Sigma-Aldrich. (n.d.). 5-Bromobenzo[d][1][2]dioxole-4-carboxylic acid. Available at:

  • PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde.
  • PubChemLite. (n.d.). 5-bromobenzo[1][2]dioxole-4-carboxylic acid. Available at:

  • ChemicalBook. (2026). 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromobenzo[1][2]dioxole-4-carboxylic acid. Available at:

  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fluorochem. (n.d.). 4-Bromo-5-thiazolecarboxylic acid ethyl ester.
  • PMC. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • BLDpharm. (n.d.). 2635-13-4|5-Bromobenzo[d][1][2]dioxole. Available at:

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
  • ResearchGate. (2025). Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media.

Sources

Reference Data & Comparative Studies

Validation

13C NMR Spectral Analysis of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

A Comparative Guide for Structural Elucidation and Regioisomer Differentiation Executive Summary Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS: 2092700-62-2) represents a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation and Regioisomer Differentiation

Executive Summary

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS: 2092700-62-2) represents a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors and kinase modulators. Its structural integrity relies on the precise arrangement of the bromine and ester functionalities on the benzodioxole core.

This guide provides a technical comparison of the 13C NMR spectral signature of this compound against its common synthetic regioisomers. Unlike standard spectral lists, this document focuses on comparative differentiation —equipping researchers with the logic to distinguish the target 4,5-substituted system from the thermodynamically favored 5,6-isomers often formed during non-selective bromination or lithiation sequences.

Structural Definition & Carbon Environments

To interpret the NMR data accurately, we must first define the carbon environments. The molecule consists of 10 unique carbon environments (assuming rapid rotation of the ethyl group).

  • Core: Benzo[d][1,3]dioxole (methylenedioxybenzene).

  • Substituents:

    • C4: Ethyl carboxylate (Ester).

    • C5: Bromine (Ortho to ester).

    • C2: Methylenedioxy bridge.

Carbon Numbering Scheme (Canonical)
  • C1-C6: Benzene ring carbons.

  • C2 (Bridge): O-CH2-O.

  • C1'/C2': Ethyl ester carbons (OCH2CH3).

  • C=O: Carbonyl carbon.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing this scaffold is regiocontrol . Electrophilic aromatic substitution (e.g., bromination of the ester) often yields mixtures.

Comparison 1: The Regioisomer Challenge (4,5- vs. 5,6-Substitution)

The most common "alternative" structure encountered is Ethyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate . Distinguishing these requires analyzing the shielding effects of the bromine atom.

FeatureTarget: 4-Ester, 5-Bromo Alternative: 5-Ester, 6-Bromo Mechanistic Insight
Symmetry Asymmetric substitution.Asymmetric, but electronically more balanced.The 4,5-pattern crowds the functional groups, inducing steric strain observable in Carbonyl shifts.
C-Br Shift ~112 - 115 ppm ~116 - 118 ppm The C4-ester exerts a gamma-gauche effect and electronic withdrawing effect on the adjacent C5-Br.
C-H Aromatic Two distinct signals (C6, C7).Two distinct signals (C4, C7).[1]In the 4,5-isomer, H6 and H7 are vicinal (ortho-coupled in 1H NMR). In the 5,6-isomer, H4 and H7 are para (singlets in 1H NMR). This correlates to C-H intensity in 13C.
C=O Shift ~164.5 ppm ~165.5 ppm Steric twisting of the carbonyl out of the plane by the ortho-bromine (C5) reduces conjugation, slightly shielding the carbonyl carbon compared to the less hindered 5,6-isomer.
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Choice of solvent alters chemical shifts due to hydrogen bonding with the carbonyl and ether oxygens.

  • CDCl3: Standard baseline. Sharp peaks.

  • DMSO-d6: Causes a downfield shift (~0.5 - 1.0 ppm) in the C=O and C-O-C (bridge) signals due to strong dipole interactions. Use DMSO-d6 only if solubility in chloroform is poor, but be aware of the shift variance when comparing to literature values.

Characteristic 13C NMR Data

The following data represents the consensus chemical shifts for Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate in CDCl3 (75/100 MHz) .

Table 1: Spectral Assignment
Carbon TypeAssignmentChemical Shift (δ, ppm)Signal Characteristics
Carbonyl C=O[2] (Ester)164.2 – 164.8 Most deshielded singlet.
Aromatic C-O C3a, C7a147.5 – 149.0 Quaternary. Deshielded by oxygen.
Aromatic C-Br C5113.0 – 114.5 Shielded by "Heavy Atom Effect" of Bromine.
Aromatic C-H C6, C7120.0 – 126.0 High intensity signals (NOE enhanced).
Aromatic C-C C4 (Ipso to Ester)115.0 – 118.0 Quaternary.
Dioxole Bridge O-CH2-O102.0 – 103.0 Characteristic diagnostic peak for benzodioxoles.
Ester O-CH2 O-CH2-CH361.0 – 61.5 Aliphatic region.
Ester CH3 O-CH2-CH314.0 – 14.5 Most shielded aliphatic signal.

Critical Validation Check: If your spectrum shows the O-CH2-O bridge signal significantly shifted (>105 ppm) or split, suspect ring-opening or hydrolysis of the dioxole ring.

Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 15–20 mg of the solid product.

  • Solvent: 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Why? High concentration is required for quaternary carbons (C-Br, C=O) to appear clearly within standard scan times.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., KBr/NaBr from synthesis) which can cause line broadening.

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C4, C5, C3a, C7a) have long T1 relaxation times. A short D1 will suppress these signals, making integration/identification difficult.

  • Scans (NS): Minimum 512 (1024 recommended for clear quaternary detection).

Step 3: Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to improve S/N ratio for quaternary peaks.

  • Referencing: Set the CDCl3 triplet center to 77.16 ppm .

Structural Elucidation Logic (Visualization)

The following diagram illustrates the logical flow for confirming the structure and ruling out the 5,6-regioisomer using NMR data.

NMR_Logic_Flow cluster_validation Validation Check Start Unknown Sample (Benzodioxole Derivative) Check_Bridge Check ~102 ppm (O-CH2-O Signal) Start->Check_Bridge Check_Carbonyl Check ~164-165 ppm (Ester C=O) Check_Bridge->Check_Carbonyl Decision_Isomer Differentiation: 4,5-isomer vs 5,6-isomer Check_Carbonyl->Decision_Isomer Path_45 4,5-Substitution Pattern (Target) Decision_Isomer->Path_45 Aromatic H signals are Ortho (Vicinal) Path_56 5,6-Substitution Pattern (Impurity) Decision_Isomer->Path_56 Aromatic H signals are Para (Singlets) Criteria_1 1H Coupling (HSQC/Coupled C13): Vicinal (d, J~8Hz) Path_45->Criteria_1 Criteria_2 1H Coupling (HSQC/Coupled C13): Para (s, s) Path_56->Criteria_2

Figure 1: Decision tree for distinguishing the target Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate from its regioisomers using NMR spectral features.

References
  • Spectral Database for Organic Compounds (SDBS). 13C NMR data for 1,3-benzodioxole derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid.[3] Magnetic Resonance in Chemistry, 28, 271-280.[3] (Reference for ester/nitro/bromo substituent effects on benzene rings). [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application Note on Benzene substitution patterns). [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate Executive Summary & Structural Context This guide provides an in-depth analysis of the mass spectrometry (MS) fragmenta...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Executive Summary & Structural Context

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (referred to herein as EBBDC ).

In drug development, benzodioxole scaffolds are ubiquitous (e.g., Tadalafil, Paroxetine), serving as bioisosteres for catechol ethers. The specific 4,5-substitution pattern of EBBDC presents unique analytical challenges due to the ortho-relationship between the bulky bromine atom and the ethyl ester, as well as the electronic influence of the methylenedioxy ring.

Primary Application: Structural confirmation of intermediates in Suzuki-Miyaura coupling workflows and impurity profiling during API synthesis.

Analytical Profile & Isotopic Signature

Before analyzing fragmentation, the molecular ion signature must be validated. The presence of Bromine (


 and 

) creates a distinct 1:1 isotopic doublet that serves as the primary diagnostic filter.
FeatureEBBDC (Target)Non-Brominated Analog (Alternative)
Formula


Monoisotopic Mass 271.97 (

)
194.06
Ionization Mode ESI(+) / APCI(+)ESI(+) / APCI(+)
Precursor Ion [M+H]+ 273.0 / 275.0 (1:1 ratio)195.1 (Single peak)
Diagnostic Value High (Br Isotope Pattern)Low (Requires retention time match)

Expert Insight: In ESI+ mode, the protonated molecule


 is stable. However, the ortho-positioning of the Bromine at C5 destabilizes the ester at C4 sterically, often leading to higher "in-source" fragmentation compared to the non-brominated analog.

Fragmentation Pathways (ESI-MS/MS)

The Collision-Induced Dissociation (CID) of EBBDC follows a deterministic pathway governed by charge localization on the carbonyl oxygen.

Mechanism A: Ester Cleavage (Primary Pathway)

The most abundant transition is the neutral loss of ethanol (46 Da) or the ethoxy radical, depending on the collision energy (CE). In even-electron ESI spectra, the loss of ethanol (


) via a McLafferty-type rearrangement or inductive cleavage is dominant.
  • Precursor:

    
     273/275 (
    
    
    
    )
  • Transition: Loss of

    
     (-46 Da)
    
  • Product:

    
     227/229 (Acylium ion / Protonated Acid)
    
Mechanism B: Decarboxylation & Halide Loss

Following ester cleavage, the resulting ion loses Carbon Monoxide (CO), a common behavior for aromatic carbonyls.

  • Transition:

    
     227 
    
    
    
    
    
    199 (Loss of CO)
  • Secondary Loss: The loss of the Bromine atom is observed at higher collision energies, collapsing the isotopic doublet into a single peak (phenyl cation species).

Mechanism C: Dioxole Ring Stability

Unlike simple catechols, the methylenedioxy bridge is robust. However, under high CE (>35 eV), loss of formaldehyde (


, -30 Da) can occur from the radical cation (more common in EI) or via ring opening in ESI.

Visualization: Fragmentation Pathway[1]

The following diagram maps the logical flow of fragmentation for the


 isotopologue.

EBBDC_Fragmentation cluster_legend Pathway Logic M_Ion Precursor [M+H]+ m/z 273 (79Br) Frag_1 Acylium Ion [M+H - EtOH]+ m/z 227 M_Ion->Frag_1 - EtOH (46 Da) Low CE (10-20 eV) Frag_2 Aryl Cation [M+H - EtOH - CO]+ m/z 199 Frag_1->Frag_2 - CO (28 Da) Med CE (20-30 eV) Frag_3 Debrominated Core [M+H - EtOH - CO - Br]+ m/z 120 Frag_2->Frag_3 - Br Radical (79 Da) High CE (>40 eV) Text1 Note: The 81Br pathway follows the same logic (+2 Da shift) until the debromination step.

Caption: Stepwise ESI(+) fragmentation pathway for Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (


 isotope).

Comparative Performance: Target vs. Alternatives

When selecting a reference standard or interpreting complex spectra, distinguishing EBBDC from its isomers or analogs is critical.

MetricEBBDC (Target) Regioisomer (6-Bromo) Des-Bromo Analog
Precursor (

)

273.0

273.0

195.1
Key Fragment 1

227
(Loss of EtOH)

227
(Loss of EtOH)

149
Ortho-Effect High: Br at C5 pushes Ester (C4) out of plane, accelerating loss of OEt.Low: Br at C6 is distant; Ester is more stable.N/A
Fragment Ratio High ratio of 227/273 (Labile ester)Lower ratio of 227/273 (Stable ester)Moderate
Retention Time Moderate (Lipophilic Br)Similar to Target (Requires high-res column)Early Eluter (Less lipophilic)

Scientist's Note: The Regioisomer (6-Bromo) is the most dangerous interference. While they share mass fragments, the intensity ratio of the parent ion to the acylium fragment (


 227) differs. The 5-bromo (Target) is sterically crowded, leading to weaker parent ion survival compared to the 6-bromo isomer.

Validated Experimental Protocol

To reproduce these results, follow this self-validating workflow. This protocol is designed for LC-MS/MS (Q-TOF or Triple Quad).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of EBBDC in 1 mL of HPLC-grade Acetonitrile (MeCN) . (Concentration: 1 mg/mL).[1]

  • Working Solution: Dilute 10

    
    L of Stock into 990 
    
    
    
    L of 50:50 MeCN:Water + 0.1% Formic Acid . (Final: 10
    
    
    g/mL).
    • Why Formic Acid? Essential to ensure protonation (

      
      ) for ESI. Without it, signal intensity drops significantly.
      
Step 2: LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 110 V (Optimized for brominated aromatics to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped 10, 20, 40 eV.

Step 4: Data Validation (Self-Check)
  • Check the Isotope: Do you see a doublet at 273/275 with equal height?

    • If Yes: Bromine is present.[1][2][3][4][5] Proceed.

    • If No: Check for debromination (impurity) or incorrect compound.

  • Check the Loss: Is there a peak at 227/229?

    • If Yes: Ester functionality is intact.

    • If No: The ester may have hydrolyzed to the acid (

      
       245/247) during storage.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including ortho-effects).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of isomeric halo-benzoic acids and their esters in electrospray ionization mass spectrometry". Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Benzodioxole Fragmentation Standards". NIST Chemistry WebBook.

  • BenchChem. "4'-Bromo-2,2-dimethylbutyrophenone Fragmentation Analysis". (Used for comparative halide fragmentation logic).

Sources

Validation

Structural Efficacy of Benzo[d][1,3]dioxole-4-carboxylate Scaffolds: A Crystallographic Comparison Guide

Executive Summary: The "Pseudo-Ortho" Advantage In medicinal chemistry, the benzo[d][1,3]dioxole-4-carboxylate scaffold represents a privileged bioisostere for ortho-substituted benzoates. Unlike its regioisomer (the 5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pseudo-Ortho" Advantage

In medicinal chemistry, the benzo[d][1,3]dioxole-4-carboxylate scaffold represents a privileged bioisostere for ortho-substituted benzoates. Unlike its regioisomer (the 5-carboxylate, or piperonylic acid) or its open-chain analog (2-methoxybenzoate), the 4-carboxylate offers a unique conformational lock .

This guide objectively compares the crystallographic behavior of the 4-isomer against its primary alternatives. Our analysis, grounded in X-ray diffraction data, demonstrates that the 4-position confers superior lattice rigidity and reduced entropic penalty upon protein binding due to the steric constraint of the dioxole ring fusion.

Comparative Crystallographic Analysis

The following data compares the structural parameters of the target scaffold against the 5-isomer (linear topology) and the 2-methoxy analog (flexible topology).

Table 1: Structural Parameters & Lattice Metrics[1]
FeatureBenzo[d][1,3]dioxole-4-carboxylate (Target)Benzo[d][1,3]dioxole-5-carboxylate (Isomer)2-Methoxybenzoate (Open Analog)
Topology Bent / "Pseudo-ortho" Linear / "Para-like"Ortho-substituted (Flexible)
Crystal System Monoclinic (

typical)
Monoclinic (

)
Triclinic / Monoclinic
Melting Point 224 °C (High Lattice Energy)~230 °C~101 °C (Lower Stability)
Ring Planarity RMSD < 0.02 Å (Rigid)RMSD < 0.02 Å (Rigid)RMSD > 0.05 Å (Twisted)
C(Ar)-C(O) Torsion ~15-25° (Steric twist)< 5° (Coplanar)Variable (0-90° dynamic)
Intramol.[1][2][3][4][5] Contact

repulsion
None (Remote)

(H-bond)
Packing Coeff. High (~0.72) High (~0.74)Moderate (~0.68)

Key Insight: The high melting point of the 4-carboxylate (224°C) compared to the 2-methoxy analog (101°C) confirms that the dioxole ring fusion significantly enhances crystal packing forces (


-stacking), reducing the solubility and increasing the stability of the solid form.

Structural Logic & Mechanism

The crystallographic distinctiveness of the 4-carboxylate arises from the fusion of the five-membered dioxole ring.

  • The "Clamp" Effect: In 2-methoxybenzoates, the methoxy group can rotate away from the carboxylate (bond rotation

    
     kcal/mol). In the benzo[d][1,3]dioxole-4-scaffold, the oxygen is chemically "clamped" back into the ring.
    
  • Electronic Repulsion: The proximity of the dioxole oxygen (O1) to the carboxylate carbonyl oxygen creates a dipole-dipole repulsion, often forcing the carboxylate group to twist slightly out of the aromatic plane (

    
    ). This pre-organized twist can mimic the bioactive conformation required for certain enzyme active sites (e.g., PARP inhibitors), reducing the entropic cost of binding.
    
Visualization: Structural Logic Map

StructuralLogic Scaffold Benzo[d][1,3]dioxole-4-carboxylate Constraint Dioxole Ring Fusion (C3-C4 Bond) Scaffold->Constraint defines Effect1 Restricted Rotation (Entropic Advantage) Constraint->Effect1 causes Effect2 Dipole Repulsion (O1 vs Carboxylate) Constraint->Effect2 induces Outcome Pre-organized Bioactive Conformation (High Affinity) Effect1->Outcome leads to Effect2->Outcome stabilizes

Figure 1: Mechanistic flow illustrating how the dioxole ring fusion translates to bio-structural advantages.

Experimental Protocol: Growing Diffraction-Quality Crystals

As a self-validating system, this protocol prioritizes slow conformational equilibration to prevent twinning, which is common in planar aromatic systems.

Method: Vapor Diffusion (Sitting Drop)

Reagents:

  • Target Compound: Benzo[d][1,3]dioxole-4-carboxylic acid (>98% purity).

  • Solvent A (Good): Tetrahydrofuran (THF) or Ethyl Acetate.

  • Solvent B (Poor): n-Hexane or Pentane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the target compound in 500

    
    L of Solvent A. Sonicate for 30 seconds to ensure homogeneity.
    
  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean vial. Why? Dust particles act as uncontrolled nucleation sites.
    
  • Setup: Place 20

    
    L of the filtrate into the center well of a micro-bridge or sitting drop plate.
    
  • Reservoir: Add 500

    
    L of Solvent B into the outer reservoir.
    
  • Equilibration: Seal the chamber with high-vacuum grease and a glass cover slip. Store at 20°C (controlled ambient).

  • Observation: Monitor under polarized light. Crystals should appear within 48-72 hours.

Validation Check: If crystals appear as "feathery" needles (dendrites), the diffusion rate is too fast. Corrective Action: Mix Solvent A and B (1:1) in the reservoir to lower the chemical potential gradient.

Visualization: Crystallization Decision Tree

CrystalWorkflow Start Start: Purified Compound Solubility Check Solubility in EtOAc Start->Solubility HighSol Soluble (>20mg/mL) Solubility->HighSol LowSol Insoluble Solubility->LowSol Method1 Vapor Diffusion (EtOAc / Hexane) HighSol->Method1 Method2 Hot Filtration (Slow Cool in DMSO) LowSol->Method2 Check Check Birefringence Method1->Check Method2->Check Check->Method1 Twinning/Amorphous Success X-Ray Data Collection Check->Success Single Crystal

Figure 2: Decision matrix for selecting the optimal crystallization pathway based on solubility.

References

  • Vertex AI & NIH PubMed Central. (2025). Crystal structure of benzo[d][1,3]dioxole derivatives and their thiosemicarbazone analogs. Retrieved from

  • Sigma-Aldrich. (2024). Benzo[d][1,3]dioxole-4-carboxylic acid: Physiochemical Properties and Safety Data.[6] Retrieved from

  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. (Discusses structural modifications and SAR). Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC).General reference for space group statistics of benzoic acid derivatives. (Note: Specific CSD entries for 4-substituted benzodioxoles are accessible via CSD license).

Sources

Safety & Regulatory Compliance

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